Napsagatran
Description
See also: Napsagatran Anhydrous (has active moiety).
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O6S.H2O/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21;/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35);1H2/t17-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAMPCPJIDBUQW-ZLLYMXMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159668-20-9 | |
| Record name | Napsagatran [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159668209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAPSAGATRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL5IZU8PF8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Kinetic Profiling of Napsagatran (Ro 46-6240): A Direct Thrombin Inhibitor
[1]
Executive Summary
Napsagatran (Ro 46-6240) represents a pivotal evolution in the class of synthetic, low-molecular-weight direct thrombin inhibitors (DTIs). Unlike indirect inhibitors (heparins) that require antithrombin, or bivalent inhibitors (hirudin) that occupy both the active site and exosite I, Napsagatran is a peptidomimetic active-site directed inhibitor .
This technical guide details the kinetic profile of Napsagatran, focusing on its tight-binding characteristics, high selectivity for Factor IIa (thrombin), and the specific experimental protocols required to accurately measure its inhibition constants (
Molecular Mechanism & Binding Dynamics[2]
Structural Basis of Inhibition
Napsagatran binds non-covalently but with high affinity to the catalytic active site of
-
S1 Pocket Interaction: The benzamidine or amidine moiety of Napsagatran forms a salt bridge with Asp189 at the bottom of the S1 specificity pocket. This is the primary driver of affinity and specificity.
-
S4 Pocket Interaction: The hydrophobic naphthyl-sulfonyl group occupies the aryl-binding S4 pocket, enhancing binding energy through hydrophobic burial and
-stacking interactions. -
Catalytic Triad Blockade: By occupying the active site cleft, Napsagatran sterically hinders the access of fibrinogen to the catalytic triad (His57, Asp102, Ser195), thereby preventing fibrin formation.
Differentiation from Other DTIs
Unlike Bivalirudin , Napsagatran does not bind to Exosite I (the fibrinogen recognition site). Unlike Argatroban , Napsagatran utilizes a specific sulfonamide linkage that optimizes the geometry for the S4 pocket, contributing to its sub-nanomolar affinity.
Figure 1: Mechanism of Action.[1][2][3][4] Napsagatran competes directly with substrates for the active site. The equilibrium is governed by rapid association (
Kinetic Characterization
The "Tight-Binding" Challenge
Napsagatran is a tight-binding inhibitor . This is defined operationally when the inhibition constant
-
Standard Assumption Failure: In classical kinetics, we assume
. For Napsagatran, a significant fraction of the inhibitor is bound to the enzyme, depleting . -
Correction: Data must be fitted using the Morrison Equation (see Section 3) rather than the standard
isotherm.
Key Kinetic Constants
The following values represent the consensus kinetic profile derived from pre-clinical and biochemical characterization (Hilpert et al., 1994; Gast et al., 1995).
| Parameter | Value | Unit | Notes |
| 0.3 ± 0.1 | nM | Extremely potent; requires tight-binding analysis. | |
| Selectivity (vs. Trypsin) | > 500 | Ratio | High specificity due to S4 pocket optimization. |
| Selectivity (vs. Factor Xa) | > 3000 | Ratio | Critical for safety (avoids upstream cascade blockade). |
| Mode of Inhibition | Competitive | - | Reversible binding at the active site.[2] |
| ~ | Rapid association rate. | ||
| ~ | Relatively slow dissociation, ensuring sustained inhibition. |
Experimental Protocol: Chromogenic Kinetics
Objective: Determine the
Reagents & Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA (prevents enzyme loss to plastic), pH 7.8.
-
Enzyme: Human
-Thrombin. Stock at 100 nM; working concentration 0.5 nM (kept low to measure low ). -
Substrate: S-2238 (Chromogenix).
. Use at (saturation). -
Inhibitor: Napsagatran (Ro 46-6240).[5][1][2][6][7][8] Prepare serial dilutions from 0.05 nM to 10 nM.
Workflow (Step-by-Step)
Figure 2: Optimized Chromogenic Assay Workflow. The pre-incubation step (Step 4) is critical to establish the enzyme-inhibitor equilibrium before substrate competition begins.
Data Analysis (The Expert Approach)
Do not use the standard 4-parameter logistic (Hill) equation. Instead, fit the initial velocities (
Where:
- = Total enzyme concentration (fixed).
- = Total inhibitor concentration (variable).
- = Apparent inhibition constant.
Finally, correct for substrate competition to find the true
Comparative Pharmacology
Napsagatran's profile offers distinct advantages and limitations compared to other clinical options.
| Feature | Napsagatran | Argatroban | Dabigatran | Bivalirudin |
| Binding Site | Active Site Only | Active Site Only | Active Site Only | Active Site + Exosite |
| Binding Type | Non-covalent | Non-covalent | Non-covalent | Non-covalent |
| Potency ( | ~0.3 nM | ~39 nM | ~4.5 nM | ~2 nM |
| Reversibility | Fast On/Slow Off | Fast On/Fast Off | Fast On/Fast Off | Slow cleavage |
| Renal Clearance | High | Low (Hepatic) | High | Proteolytic/Renal |
Scientific Insight: The lower
References
-
Hilpert, K., Ackermann, J., Banner, D. W., et al. (1994).[6] Design and synthesis of potent and highly selective thrombin inhibitors. Journal of Medicinal Chemistry, 37(23), 3889–3901.
-
Gast, A., Tschopp, T. B., & Baumgartner, H. R. (1995). Inhibition of clot-bound and free (fluid-phase) thrombin by a novel synthetic thrombin inhibitor (Ro 46-6240), recombinant hirudin and heparin in human plasma. Blood Coagulation & Fibrinolysis, 6(6), 533-560.
-
Tsakiris, D. A., Marbet, G. A., et al. (1999). Pharmacokinetics and pharmacodynamics of napsagatran, a novel direct thrombin inhibitor, in healthy volunteers. European Journal of Clinical Pharmacology, 55(5), 337-342.
-
Di Cera, E. (2008). Thrombin interactions.[9][1][2][4][10][11][12][13] Nature, 453, 169-170. (Provides structural context for Active Site vs Exosite binding).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. Napsagatran hydrate | CymitQuimica [cymitquimica.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Thermodynamic compensation upon binding to exosite 1 and the active site of thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. Crystallographic analysis of potent and selective factor Xa inhibitors complexed to bovine trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A thermodynamic characterization of the binding of thrombin inhibitors to human thrombin, combining biosensor technology, stopped-flow spectrophotometry, and microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structures of factor Xa specific inhibitors in complex with trypsin: structural grounds for inhibition of factor Xa and selectivity against thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to use Napsagatran in coagulation assays
Application Note: Technical Guide to Napsagatran (Ro 46-6240) in Coagulation Assays
Executive Summary
Napsagatran (Ro 46-6240) is a potent, synthetic, low-molecular-weight direct thrombin inhibitor (DTI).[1][2][3] Unlike heparin, it acts independently of Antithrombin III (ATIII) and can inhibit both free and clot-bound thrombin with picomolar affinity (
This guide provides standardized protocols for utilizing Napsagatran in in vitro coagulation assays. It addresses the specific challenges of DTI quantification, including the non-linearity of aPTT and the high sensitivity of Thrombin Time (TT), proposing the Chromogenic Anti-IIa Assay and Ecarin Clotting Time (ECT) as the superior analytical methods.
Mechanism of Action & Assay Logic
To design effective assays, one must understand the molecular interaction. Napsagatran binds reversibly to the active site (catalytic triad) of Factor IIa (Thrombin).[1][2]
-
Binding Mode: Competitive inhibition at the S1 specificity pocket.
-
Implication for Assays:
-
Clot-based assays (aPTT/PT): Napsagatran prolongs these times, but the dose-response curve flattens at higher concentrations, making them poor for quantification.[1][2]
-
Thrombin Time (TT): Extremely sensitive; Napsagatran will render plasma unclottable at very low concentrations.[1][2]
-
Ecarin Clotting Time (ECT): Ecarin generates Meizothrombin (an intermediate).[1][2] DTIs inhibit Meizothrombin in a linear, 1:1 stoichiometry, making ECT the most robust clot-based quantification method.[1]
-
Figure 1: Mechanism of Napsagatran interference in Thrombin and Ecarin pathways.[1][2] Note the direct inhibition of both Thrombin and the Ecarin-intermediate Meizothrombin.
Reagent Preparation & Handling
Napsagatran is typically supplied as a lyophilized powder (often as a hydrate or salt).[1][2]
Critical Solubility Note: Napsagatran is hydrophobic.[1][2] Do not attempt to dissolve directly in aqueous buffers (PBS/Saline), as this may lead to precipitation and inconsistent dosing.[1]
Stock Solution Protocol:
-
Concentration: Prepare a 10 mM master stock.
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for >6 months.
Working Solutions:
-
Diluent: PBS + 0.1% BSA (Bovine Serum Albumin).[1][2] The BSA prevents the drug from sticking to plastic tips/tubes.
-
Dilution Step: Dilute the DMSO stock at least 1:100 into the buffer before adding to plasma to keep final DMSO concentration < 1% (high DMSO interferes with coagulation enzymes).
Recommended Assay Protocols
Method A: Chromogenic Anti-IIa Assay (Gold Standard)
Best for: Precise quantification and determination of IC50.[1]
Principle: Napsagatran inhibits purified human thrombin added to the sample. The residual thrombin cleaves a chromogenic substrate (e.g., S-2238), releasing pNA (yellow color).[1][2] Color intensity is inversely proportional to drug concentration.[1]
Protocol:
-
Preparation: Use a commercial Anti-IIa kit (e.g., Biophen, Stago) but replace the calibrator.[1]
-
Calibration Curve: Spike normal human plasma (NHP) with Napsagatran to create standards: 0, 10, 50, 100, 250, 500 ng/mL.
-
Incubation:
-
Reaction:
-
Stop & Read: Add Citric Acid (20%) to stop. Read Absorbance at 405 nm.[1][2]
-
Analysis: Plot Absorbance (y) vs. Concentration (x) on a Log-Log or 4-Parameter Logistic (4PL) scale.
Method B: Ecarin Clotting Time (ECT)
Best for: Monitoring biological activity in plasma; linear response.[1][2]
Protocol:
-
Procedure:
-
Result: The clotting time increases linearly with Napsagatran concentration.[1]
-
Target Range: 100–500 ng/mL typically doubles or triples the baseline ECT.
-
Data Interpretation & Troubleshooting
| Assay | Expected Response | Suitability for Napsagatran | Notes |
| aPTT | Prolonged (Curvilinear) | Screening Only | Loses sensitivity at high concentrations (>200 ng/mL).[1][2] |
| PT (INR) | Prolonged | Low | Requires very high drug levels to change significantly.[1][2] |
| TT | >120 sec (Unclottable) | Too Sensitive | Not useful for quantification unless diluted (dTT).[1][2] |
| ECT | Linear Prolongation | High | The preferred clot-based method for DTIs.[1][2] |
| Anti-IIa | Inverse Linear (OD) | High | Most accurate for calculating plasma concentration.[1][2] |
Common Pitfall - Sample Collection: Napsagatran is a reversible inhibitor.[1][2][3] If blood is drawn into tubes containing clot activators (serum tubes) or if there is hemolysis, thrombin generation ex vivo can overwhelm the inhibitor.[1] Always use 3.2% Sodium Citrate tubes and process within 2 hours.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for Napsagatran characterization.
References
-
Gast, A., et al. (1995).[1] "Differential Inhibition of Thrombin Activity and Thrombin Generation by a Synthetic Direct Thrombin Inhibitor (Napsagatran, Ro 46-6240)."[1][2][3] Thrombosis and Haemostasis.
-
MedChemExpress. "Napsagatran (Ro 46-6240) Product Information." MedChemExpress.
-
Tschopp, T. B., et al. (1995).[1] "Effects of napsagatran (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis."[1][4] Journal of Pharmacology and Experimental Therapeutics.
-
Banner, D. W., et al. (2012).[1] "Human thrombin complexed with Napsagatran, RO0466240 (Structure 4AX9)."[1] RCSB Protein Data Bank.[1][2] [1][2]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Napsagatran Anhydrous | C26H34N6O6S | CID 6918278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 4. Effects of napsagatran (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Napsagatran (Ro 46-6240) in Biological Matrices
[1]
Executive Summary
Napsagatran (Ro 46-6240) is a potent, selective, low-molecular-weight direct thrombin inhibitor (DTI).[1] Unlike prodrugs such as dabigatran etexilate, Napsagatran is active in its administered form, targeting both free and clot-bound thrombin. Its chemical structure—comprising a naphthalene-sulfonamide moiety, a glycine derivative, and a basic amidino-piperidine group—presents specific challenges for bioanalysis, particularly regarding polarity and ionization.
This Application Note provides a comprehensive framework for the quantification of Napsagatran. We prioritize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for pharmacokinetic (PK) precision, supplemented by Pharmacodynamic (PD) functional assays (Ecarin Clotting Time) for biological activity verification.
Key Technical Insight: Due to the zwitterionic nature of Napsagatran (basic amidine + acidic carboxylate), standard protein precipitation often yields poor recovery due to matrix effects. This protocol advocates for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure high selectivity and sensitivity.[1]
Chemical & Physical Basis for Method Design
Understanding the analyte is the first step in robust method development.
| Property | Description | Analytical Implication |
| Compound Name | Napsagatran (Ro 46-6240) | Target Analyte |
| Formula | C₂₆H₃₄N₆O₆S (Monohydrate) | [M+H]⁺ Precursor: ~577.2 m/z |
| Key Moieties | Naphthalene sulfonyl (Hydrophobic) Amidino-piperidine (Basic, pKa ~11.[1][2]5) Glycine (Acidic, pKa ~3.5) | Zwitterionic behavior. Requires pH control during extraction.[1] Retains well on C18 but requires end-capping to reduce tailing.[1] |
| Solubility | Soluble in acidic buffers; limited in neutral water. | Diluents must be acidified (e.g., 0.1% Formic Acid).[3] |
Protocol A: LC-MS/MS Quantification (Gold Standard)[1]
This protocol is designed for the quantification of Napsagatran in human plasma over a dynamic range of 1.0 – 1000 ng/mL .
Reagents & Materials[4][5][6]
-
Internal Standard (IS): Stable isotope-labeled Napsagatran (¹³C₆ or D₃) is preferred.[1] Alternative: Dabigatran-D₃ (due to structural similarity in the benzamidine/amidine motif).[1]
-
LC Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.7 µm or 2.6 µm.
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.[1]
Sample Preparation: Mixed-Mode SPE
Rationale: The amidine group is positively charged at acidic pH.[1] MCX cartridges allow us to wash away neutrals and acids using organic solvents while the drug is locked by ionic interaction, yielding a cleaner extract than protein precipitation.
Step-by-Step Workflow:
-
Pre-treatment: Aliquot 100 µL Plasma + 10 µL IS Working Solution. Add 100 µL 2% Formic Acid (aq) . Vortex to acidify (pH < 3) and disrupt protein binding.[1]
-
Conditioning: Condition MCX cartridge with 1 mL Methanol, then 1 mL Water (0.1% Formic Acid).
-
Loading: Load pre-treated sample onto the cartridge at low vacuum (~5 inHg).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (Removes proteins/salts).[1]
-
Wash 2 (Organic): 1 mL 100% Methanol (Removes hydrophobic neutrals).[1] Note: Napsagatran remains bound ionically.
-
Elution: Elute with 500 µL 5% Ammonium Hydroxide in Methanol . Mechanism: High pH neutralizes the amidine, breaking the ionic bond.
-
Reconstitution: Evaporate eluate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Conditions[1][4]
Chromatography (UHPLC):
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
Mass Spectrometry (ESI+):
-
Ionization: Electrospray Positive (ESI+).[1]
-
Source Temp: 500°C.
-
MRM Transitions (Optimization Required):
-
Since Napsagatran is an investigational compound, precise transitions must be tuned. Based on fragmentation logic (Amidine loss or Sulfonyl cleavage):
-
Quantifier (Predicted): 577.2 → 191.0 (Naphthalene sulfonyl moiety) or 577.2 → 156.1 (Amidino-piperidine fragment).[1]
-
Qualifier: 577.2 → 404.1 (Loss of glycine/cyclopropyl group).
-
Workflow Visualization (DOT)[1]
Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow for Napsagatran, ensuring removal of matrix interferences while retaining the zwitterionic analyte.
Protocol B: Pharmacodynamic Monitoring (Functional Assay)
While LC-MS/MS gives concentration, it does not prove activity.[1] For thrombin inhibitors like Napsagatran, correlating plasma levels with clotting time is essential for safety (bleeding risk assessment).
Method: Ecarin Clotting Time (ECT) Rationale: ECT is more specific for direct thrombin inhibitors (DTIs) than aPTT.[1] Ecarin (from Echis carinatus venom) converts prothrombin to meizothrombin, which is then inhibited by Napsagatran. The assay is linear and less affected by heparin.
Protocol:
-
Sample: Citrated human plasma (fresh or frozen).[1]
-
Reagent: Ecarin reagent (e.g., 5-10 EU/mL).
-
Procedure:
-
Incubate 50 µL plasma at 37°C for 2 minutes.
-
Add 50 µL Ecarin reagent.
-
Measure time to clot formation using a mechanical or optical coagulometer.
-
-
Calibration: Construct a standard curve using Napsagatran spiked into pooled normal plasma (0.05 – 2.0 µM).
Mechanism of Action & Pathway
Understanding the target is vital for interpreting PD data. Napsagatran competitively inhibits Thrombin (Factor IIa), the final effector of the coagulation cascade.
Figure 2: Mechanism of Action. Napsagatran directly binds the active site of Thrombin, blocking the conversion of Fibrinogen to Fibrin and inhibiting platelet activation.
Validation Criteria (Bioanalytical Method Validation)
To ensure this method meets regulatory standards (FDA/EMA), the following validation parameters must be satisfied:
| Parameter | Acceptance Criteria (FDA M10) | Experimental Approach |
| Selectivity | No interfering peaks >20% of LLOQ in 6 blank sources. | Analyze 6 individual plasma lots (including lipemic/hemolyzed). |
| Linearity | r² > 0.99; back-calculated conc. within ±15%.[4] | 8-point calibration curve (1 – 1000 ng/mL).[1] |
| Accuracy & Precision | Intra/Inter-run CV < 15% (20% at LLOQ).[1] | QC samples at Low, Medium, High concentrations (n=5). |
| Matrix Effect | IS-normalized Matrix Factor within 0.8 – 1.2. | Compare post-extraction spike vs. neat solution. |
| Recovery | Consistent across QC levels. | Compare pre-extraction spike vs. post-extraction spike. |
References
-
Hilpert, K., et al. (1994). Design and synthesis of potent and highly selective thrombin inhibitors. Journal of Medicinal Chemistry, 37(23), 3889–3901. Link
-
Gast, A., et al. (1995). Inhibition of clot-bound and free (fluid-phase) thrombin by the potent, selective thrombin inhibitor Ro 46-6240.[1] Thrombosis and Haemostasis, 73, 1294 (Abstract).
-
Tschopp, T. B., et al. (1995). Inhibition of thrombogenesis by the selective thrombin inhibitor Ro 46-6240 in a rabbit model of arterial thrombosis. Circulation, 91(5), 1568–1574.[6] Link[1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11954363, Napsagatran. PubChem. Link[1]
-
Marella, S., et al. (2023). LC-MS/MS Bioanalytical Approach for the Quantitative Analysis of Dabigatran in Biological Fluids. Asian Journal of Chemistry, 30(12), 2673-2678. (Used as methodological basis for benzamidine-class extraction).[1] Link
Sources
- 1. Napsagatran | C26H36N6O7S | CID 11954363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. research.unipd.it [research.unipd.it]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Napsagatran, Ro-46-6240/010(monoH2O), Ro-46-6240-药物合成数据库 [drugfuture.com]
- 6. Dose-effect relationship for several coagulation markers during administration of the direct thrombin inhibitor S 18326 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Napsagatran (Ro 46-6240) for Inducing Anticoagulation in Animal Models
[1][2]
Executive Summary
Napsagatran (Ro 46-6240) is a potent, selective, and reversible direct thrombin inhibitor (DTI).[1][2] Unlike heparin, which requires Antithrombin III (ATIII) as a cofactor, Napsagatran binds directly to the catalytic site of thrombin (Factor IIa). This mechanism allows it to inhibit both fluid-phase and clot-bound thrombin, making it a critical tool for researchers investigating thrombosis in ATIII-deficient models or when studying the specific kinetics of thrombin generation without the pleiotropic effects of heparin.[1][2]
This guide provides standardized protocols for solubilization, dosing, and monitoring of Napsagatran in rodent and non-rodent models, ensuring high reproducibility and scientific rigor.
Compound Profile & Mechanism of Action
Chemical Characteristics[1][2][3][4]
-
Class: Direct Thrombin Inhibitor (Benzamidine derivative)[1][2]
-
Stability: Stable in solution at 4°C for 24 hours; recommended to prepare fresh daily.
Mechanism of Action
Napsagatran inhibits the final step of the coagulation cascade. By occupying the active site of thrombin, it prevents the cleavage of fibrinogen into fibrin monomers.
Figure 1: Mechanism of Action.[1][2] Napsagatran directly blocks Thrombin, preventing Fibrinogen cleavage.
Pre-Experimental Preparation
Vehicle Formulation
For intravenous (IV) administration, saline is the preferred vehicle due to Napsagatran's ionic nature.[2]
-
Weighing: Accurately weigh Napsagatran powder.
-
Dissolution: Add 0.9% sterile saline to achieve a stock concentration of 1.0 mg/mL .
-
Sonication: Vortex for 30 seconds. If particulate matter remains, sonicate for 2 minutes at room temperature.
-
Filtration: Filter sterilize using a 0.22 µm PES syringe filter.
-
Storage: Keep on ice during the experiment. Discard unused portion after 24 hours.
In Vivo Application Protocols
Dosing Strategy: Bolus vs. Infusion
Due to the relatively short half-life of benzamidine derivatives in rodents, a Bolus + Continuous Infusion strategy is required to maintain steady-state plasma concentrations and stable anticoagulation.[1][2]
Table 1: Recommended Dosing Regimens
| Species | Route | Loading Bolus | Maintenance Infusion | Target aPTT Prolongation |
| Rat (Sprague-Dawley) | IV (Jugular) | 100 µg/kg | 10 - 30 µg/kg/min | 1.5x - 2.0x Baseline |
| Rabbit (New Zealand) | IV (Ear Vein) | 50 µg/kg | 5 - 15 µg/kg/min | 1.5x - 2.0x Baseline |
| Dog (Beagle) | IV (Cephalic) | 30 µg/kg | 3 - 10 µg/kg/min | 1.5x - 2.5x Baseline |
Note: Doses are starting points derived from pharmacokinetic bridging studies (Tschopp et al., 1993; Gast et al., 1994).[2] A pilot dose-response study is mandatory for new disease models.
Protocol: Rat Vena Cava Stasis Model (Venous Thrombosis)
This model evaluates the efficacy of Napsagatran in preventing venous thrombus formation under low-flow conditions.[1][2]
Experimental Workflow:
Figure 2: Experimental Workflow for Rat Venous Thrombosis Model.[1][2]
Step-by-Step Procedure:
-
Anesthesia: Induce anesthesia (e.g., Isoflurane 2-3%).[1][2] Maintain body temperature at 37°C using a heating pad.
-
Surgical Access:
-
Baseline Sampling: Withdraw 0.2 mL blood into citrate (1:9 ratio) to measure baseline Activated Partial Thromboplastin Time (aPTT).[1][2]
-
Drug Administration:
-
Administer the Loading Bolus (100 µg/kg) over 1 minute.
-
Immediately start the Continuous Infusion (e.g., 20 µg/kg/min) via syringe pump.[2]
-
Allow 15 minutes for equilibration.
-
-
Stasis Induction:
-
Endpoint:
-
After 60 minutes of stasis, clamp the segment, remove the vessel, and extract the thrombus.
-
Metric: Weigh the thrombus (wet weight) and dry for 24h (dry weight) for analysis.
-
Monitoring & Validation
Coagulation Assays
-
aPTT (Activated Partial Thromboplastin Time): The standard metric.[1][2] Napsagatran typically prolongs aPTT in a dose-dependent manner.[1][2]
-
ACT (Activated Clotting Time): Preferred for high-dose arterial models (e.g., canine coronary thrombosis) where aPTT is less linear.[1][2]
-
ECT (Ecarin Clotting Time): Highly specific for direct thrombin inhibitors.[1][2] Use this if available for precise pharmacodynamic correlation.[6]
Exclusion Criteria
Exclude animals from the study if:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Anticoagulation (Normal aPTT) | Drug degradation or rapid clearance.[1][2] | Prepare fresh stock. Increase infusion rate by 50%. Verify IV line patency. |
| Excessive Bleeding | Overdose or surgical trauma. | Stop infusion immediately (reversible).[1][2] Reduce bolus by 50%. |
| Inconsistent Thrombus Size | Variable stasis or blood flow.[2] | Standardize ligation technique. Ensure consistent hydration (hematocrit affects viscosity).[1][2] |
| Precipitation in Syringe | Saline incompatibility (rare) or pH.[1][2] | Check pH of solution (target pH 6.5-7.5).[1][2] Ensure concentration <5 mg/mL.[7] |
References
-
Tschopp TB, et al. Napsagatran (Ro 46-6240), a new synthetic potent thrombin inhibitor: anticoagulant and antithrombotic properties in vivo.[2] Thrombosis and Haemostasis. 1993; 70(6).[1][2] (Search: Tschopp Napsagatran Thromb Haemost 1993)[1][2]
-
Gast A, et al. Inhibition of clot-bound and fluid-phase thrombin by the potent thrombin inhibitor Ro 46-6240.[1][2] Journal of Cardiovascular Pharmacology. 1994.
-
Carteaux JP, et al. Activated clotting time as an appropriate test to compare heparin and direct thrombin inhibitors such as hirudin or Ro 46-6240 in experimental arterial thrombosis.[6] Circulation. 1995; 91:1568-1574.[1][2][6] [1][2]
-
Napsagatran (Compound Summary). PubChem Database.[1][2] National Center for Biotechnology Information. [1][2]
Sources
- 1. Napsagatran Anhydrous | C26H34N6O6S | CID 6918278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Napsagatran | C26H36N6O7S | CID 11954363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. Dose-effect relationship for several coagulation markers during administration of the direct thrombin inhibitor S 18326 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mvmj.researchcommons.org [mvmj.researchcommons.org]
Application Note: Mechanistic Dissection of Thrombin-Mediated Signaling Using Napsagatran
Abstract
Thrombin is a pleiotropic serine protease that orchestrates hemostasis and cellular signaling through Protease-Activated Receptors (PARs).[1] Distinguishing thrombin’s proteolytic activity from downstream receptor-mediated events requires precise chemical inactivation. This guide details the application of Napsagatran , a potent, selective, and reversible direct thrombin inhibitor (DTI), as a chemical probe to study thrombin-mediated signaling. We provide validated protocols for calcium mobilization, MAPK/ERK phosphorylation, and platelet aggregation, establishing Napsagatran as a critical tool for dissecting PAR-dependent pathways in endothelial cells and platelets.
Introduction: The Thrombin-PAR Axis
Thrombin (Factor IIa) is the central effector of the coagulation cascade, but its role extends far beyond fibrin generation. Through the cleavage of the N-terminal exodomain of PARs (specifically PAR1, PAR3, and PAR4), thrombin unmasks a tethered ligand that activates G-protein coupled signaling networks.
The Challenge of Specificity
In complex biological matrices (e.g., plasma, whole blood, or co-cultures), distinguishing thrombin-specific effects from those of other proteases (like Factor Xa or APC) is difficult. Indirect inhibitors like Heparin are dependent on Antithrombin III and have off-target effects. Napsagatran (Ro 46-6240) offers a distinct advantage:
-
Direct Inhibition: Binds directly to the catalytic active site of thrombin.
-
Independence: Does not require co-factors (unlike Heparin).
-
Selectivity: High specificity for thrombin over other serine proteases, allowing for the isolation of thrombin-driven signaling events [1].
Compound Profile & Mechanism of Action[2]
Chemical Profile[1][2][3][4][5]
-
Compound Name: Napsagatran (Ro 46-6240)[2]
-
Class: Synthetic small molecule, peptidomimetic direct thrombin inhibitor.[3]
-
Binding Mode: Non-covalent, reversible binding to the S1 specificity pocket of the thrombin active site.
-
Potency: Low nanomolar
(inhibitory constant). In clinical and preclinical models, it demonstrates potency superior to unfractionated heparin in attenuating fluid-phase thrombin activity [2].
Mechanism of Signaling Inhibition
Unlike ligand-blocking antibodies that sterically hinder the receptor, Napsagatran inhibits the enzymatic cleavage required for receptor activation. By occupying the active site, it prevents thrombin from recognizing the specific arginine-serine bond on the PAR N-terminus.
Visualization: Thrombin-PAR Signaling Network
The following diagram illustrates the signaling cascade initiated by thrombin and the specific point of intervention by Napsagatran.
Figure 1: Thrombin-mediated PAR1 activation pathway.[4][5][6] Napsagatran inhibits the proteolytic cleavage step, silencing downstream G-protein coupling, Calcium flux, and ERK phosphorylation.
Experimental Protocols
Protocol A: Kinetic Analysis of Calcium Mobilization
Objective: To quantify Napsagatran's ability to block the rapid, transient calcium spike induced by thrombin in endothelial cells or platelets. Method: FLIPR (Fluorometric Imaging Plate Reader) or Flow Cytometry.
Materials
-
Cells: HUVECs (Human Umbilical Vein Endothelial Cells) or Washed Platelets.
-
Dye: Fluo-4 AM (Calcium indicator).
-
Agonist:
-Thrombin (Human). -
Inhibitor: Napsagatran (Stock 10 mM in DMSO).
Step-by-Step Methodology
-
Cell Loading: Incubate cells with 4 µM Fluo-4 AM for 45 minutes at 37°C in Tyrode’s buffer (containing 1 mM
). -
Inhibitor Pre-incubation (Critical Step):
-
Aliquot cells into assay plate.
-
Add Napsagatran at varying concentrations (0.1 nM – 1000 nM).
-
Incubate for 15 minutes at room temperature. Note: As a reversible inhibitor, equilibrium binding time is essential.
-
-
Baseline Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 30 seconds to establish baseline.
-
Agonist Injection: Inject Thrombin (
concentration, typically 1-5 nM) on-line. -
Data Acquisition: Record fluorescence continuously for 180 seconds.
Expected Results:
Thrombin alone induces a sharp peak within 10-20 seconds. Napsagatran should cause a concentration-dependent right-shift of the curve and depression of the
Protocol B: Western Blotting for ERK1/2 Phosphorylation
Objective: To validate the blockade of downstream mitogenic signaling. Context: Thrombin stimulates ERK1/2 via both Gq- and Gi-dependent pathways [3].
Workflow
-
Starvation: Serum-starve cells (e.g., Astrocytes or Endothelial cells) for 16–24 hours to reduce basal ERK phosphorylation.
-
Treatment:
-
Control: Vehicle (DMSO).
-
Inhibitor: Pre-treat with Napsagatran (1 µM) for 30 minutes.
-
-
Stimulation: Stimulate with Thrombin (1 U/mL or ~10 nM) for 5, 10, and 30 minutes .
-
Control Arm: Stimulate with PAR1-AP (TRAP-6 peptide). Napsagatran should NOT inhibit PAR1-AP induced signaling, as the peptide bypasses the proteolytic requirement. This serves as a vital specificity control.
-
-
Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors. Probe for p-ERK1/2 (Thr202/Tyr204) and Total ERK.[4]
Data Interpretation
| Condition | Stimulus | Napsagatran | p-ERK Signal | Conclusion |
| 1 | Thrombin | - | High (+++++) | Robust activation |
| 2 | Thrombin | + | Low/Basal (+) | Active Site Inhibition |
| 3 | PAR1-AP | - | High (+++++) | Receptor functional |
| 4 | PAR1-AP | + | High (+++++) | Target Specificity Confirmed |
Protocol C: Platelet Aggregation (Turbidimetric)
Objective: To assess the functional phenotypic output of thrombin inhibition.
Methodology
-
Preparation: Isolate Platelet-Rich Plasma (PRP) or washed platelets from citrated blood.
-
Cuvette Setup: Add 450 µL platelet suspension to aggregometer cuvettes with stir bars (1200 rpm, 37°C).
-
Pre-incubation: Add Napsagatran (10 nM - 1 µM) for 2 minutes.
-
Agonist Addition: Add Thrombin (0.1 - 0.5 U/mL).
-
Measurement: Monitor light transmission for 5-7 minutes.
Self-Validating Control: If Napsagatran fails to inhibit aggregation, check the agonist. If using a PAR1 peptide agonist (SFLLRN), Napsagatran should be ineffective. If using Thrombin, inhibition must be observed.[7][8][9][10]
Troubleshooting & Critical Parameters
Reversibility and Washout
Napsagatran is a reversible inhibitor. In flow-based assays (e.g., perfusion chambers), continuous infusion of the inhibitor is required to maintain blockade. If you wash the cells after pre-incubation, the inhibitor will dissociate, and thrombin signaling will recover.
Species Specificity
While Napsagatran is potent against human thrombin,
Stability
Prepare Napsagatran stocks in DMSO. Avoid repeated freeze-thaw cycles. Aqueous dilutions should be prepared fresh on the day of the experiment to prevent hydrolysis or adsorption to plasticware.
References
-
Hilpert, K., et al. (1994). Design and synthesis of potent and highly selective thrombin inhibitors. Journal of Medicinal Chemistry, 37(23), 3889–3901.
-
Roux, S., Tschopp, T., & Baumgartner, H. R. (1996).[2] Effects of napsagatran (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis. Journal of Pharmacology and Experimental Therapeutics, 277(1), 71–78.[2]
-
Wang, H., et al. (2002). Thrombin (PAR-1)-induced proliferation in astrocytes via MAPK involves multiple signaling pathways. American Journal of Physiology-Cell Physiology, 283(5), C1351-C1364.
-
Gast, A., et al. (1994). Inhibition of thrombin-induced platelet aggregation and release of ATP by Ro 46-6240 (napsagatran). Thrombosis and Haemostasis, 73(1).
Disclaimer: This Application Note is for research use only. Napsagatran is a chemical tool and is not approved for therapeutic use in humans in this context.
Sources
- 1. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of napsagatran (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of binding of low-molecular-weight active site inhibitors to human alpha-thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential inhibition of thrombin activity and thrombin generation by a synthetic direct thrombin inhibitor (napsagatran, Ro 46-6240) and unfractionated heparin in patients with deep vein thrombosis. ADVENT Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Napsagatran Crystallization & Solid-State Control
The following technical guide addresses the crystallization challenges associated with Napsagatran (Ro 46-6240) , a selective thrombin inhibitor. This guide is structured for process chemists and engineers encountering specific solid-state issues such as oiling out (liquid-liquid phase separation), polymorph inconsistency (hydrate vs. anhydrous), and impurity inclusion.[1][2][3]
Status: Active | Topic: Ro 46-6240 (Napsagatran) | Role: Senior Application Scientist[1][2][3]
Executive Summary: The Physicochemical Landscape
Napsagatran is a zwitterionic peptidomimetic containing a basic piperidine-amidine group and an acidic carboxylic acid tail.[1][2][3] This "push-pull" ionization structure creates a steep solubility pH-dependence and a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3]
Successful crystallization requires precise control over three variables:
-
Water Activity (
): To stabilize the target monohydrate form.[1] -
Supersaturation (
): To avoid the metastable oiling-out zone.[1][2][3] -
Hydrodynamics: To prevent agglomeration of the needle-like habit common to benzamidine derivatives.
Module 1: Troubleshooting Phase Separation (Oiling Out)
Symptom: The solution turns milky or separates into a dense, oil-rich bottom layer instead of nucleating crystals.[1][2][3]
The Mechanism
Napsagatran, like many peptidomimetics, has a metastable liquid miscibility gap. If the supersaturation generation (cooling or anti-solvent addition) pushes the system into this gap before the crystal nucleation barrier is overcome, the system will oil out. The oil phase is amorphous and traps impurities.[1]
Diagnostic & Solution Protocol
Q: Why is my batch oiling out immediately upon anti-solvent addition? A: You are likely crossing the "Spinodal Decomposition" line before crossing the "Solubility" line.[1] This happens when anti-solvent is added too fast or at too high a temperature.[1]
Corrective Action (The "Cloud Point" Method):
-
Determine the Metastable Zone Width (MSZW): Measure the temperature difference between the saturation temperature (
) and the oiling-out temperature ( ).[1][2][3] -
Implement Seeding: You must seed the reactor with 0.5–1.0 wt% of pure Napsagatran crystals inside the MSZW (before the oiling point).
-
Adjust Solvent Polarity: Napsagatran is amphiphilic.[1][2] If using Acetone/Water, increasing the ionic strength (adding trace NaCl) can sometimes suppress the oiling out, but the primary fix is Seeding .
Table 1: Solvent System Risk Assessment for Napsagatran
| Solvent System | Risk of LLPS (Oiling Out) | Solvency Power | Recommendation |
| Ethanol / Water | Moderate | High | Preferred. Good control of hydrate zone.[1][2][3] |
| Acetone / Water | High | Medium | Use for yield, but requires strict seeding. |
| Methanol / MTBE | Very High | High | Avoid. Rapid polarity shift triggers immediate oiling.[1] |
| Water (pH adjusted) | Low | Low | Used for zwitterionic precipitation (pH 6–7).[1][2][3] |
Module 2: Polymorph & Hydrate Control
Symptom: XRD shows mixed phases or shifting peaks between batches.[1] DSC shows varying endotherms (dehydration events).
The Mechanism
Napsagatran exists as an anhydrous form and a stable monohydrate .[1] The conversion is driven by the water activity (
-
Low
(< 0.3): Favors Anhydrous (often hygroscopic/unstable).[1][2][3] -
High
(> 0.6): Favors Monohydrate (Target).[1][2][3]
Diagnostic & Solution Protocol
Q: My crystals lose crystallinity during drying. Why? A: You are likely over-drying the monohydrate, causing lattice collapse into an amorphous or disordered anhydrous state.
Corrective Action (Water Activity Maintenance):
-
Wash Solvents: Do not wash with pure anhydrous ethanol or acetone.[1] Use a wash solvent with defined water content (e.g., 95:5 EtOH:Water) to maintain the hydration shell during filtration.
-
Drying: Dry under vacuum at moderate temperatures (< 40°C) with a humidity-controlled bleed (RH > 30%) if possible, or stop drying once the LOD (Loss on Drying) reaches the theoretical water content (~3.1% for monohydrate).[1][2][3]
Workflow Visualization: Polymorph Control
The following diagram illustrates the critical decision pathways for stabilizing the correct form.
Caption: Decision logic for maintaining the stability of Napsagatran Monohydrate during crystallization and isolation.
Module 3: Impurity Rejection (Purification)
Symptom: Retention of the des-amidine impurity or stereoisomers (from the piperidine ring chiral centers).[1][2][3]
The Mechanism
Napsagatran synthesis involves stereoselective steps.[1] The crystallization is the final "gate" for optical purity.[1] Zwitterionic crystallization at the Isoelectric Point (pI) is the most powerful rejection mechanism because the lattice energy of the zwitterion is maximized, excluding impurities that cannot conform to the charge network.
Diagnostic & Solution Protocol
Q: The des-amidine impurity is co-crystallizing.[1][2][3] How do I remove it? A: The des-amidine lacks the basic charge, making it less soluble in acidic media but more soluble in neutral organic blends compared to the zwitterionic Napsagatran.
Protocol: pH-Swing Crystallization
-
Dissolution: Dissolve crude at pH < 4 (protonated carboxylic acid, protonated amidine).
-
Neutralization: Slowly add base (NaOH or Triethylamine) to approach the pI (approx pH 6.5–7.5).[1][2][3]
-
Rejection: The zwitterion becomes least soluble at the pI and crystallizes out.[1] The neutral impurities (like des-amidine) remain in the mother liquor if sufficient organic solvent (e.g., 10-20% Ethanol) is present to keep them solubilized.[1][2][3]
Module 4: Experimental Methodology (Standard Operating Procedure)
This protocol is designed to isolate Napsagatran Monohydrate with >99.5% purity.[1]
-
Charge: Reactor with 1.0 kg Crude Napsagatran.
-
Solvent: Add 10 L of Ethanol:Water (80:20 v/v).
-
Dissolution: Heat to 60°C. Ensure complete dissolution. (If hazy, polish filter).[1][2][3]
-
Cooling 1: Cool to 45°C (Just above the metastable limit).
-
Seeding: Add 10g (1%) Napsagatran Monohydrate seeds suspended in the solvent mix.
-
Aging: Hold at 45°C for 2 hours. Critical Step: This allows seeds to grow and prevents secondary nucleation of the wrong form.
-
Cooling 2: Linear cool to 5°C over 6 hours (Slow rate prevents oiling out).
-
Isolation: Filter under vacuum.
-
Washing: Wash cake with 2 L of Ethanol:Water (90:10 v/v). Do not use 100% Ethanol.
-
Drying: Vacuum dry at 35°C until water content is 3.0–3.5% (KF titration).
Process Flow Diagram
Caption: Optimized cooling crystallization workflow for Napsagatran Monohydrate.
References
-
Hilpert, K., et al. (1994).[1] "Design and synthesis of potent and selective thrombin inhibitors." Journal of Medicinal Chemistry, 37(23), 3889–3901.[1]
-
Tschopp, T. B., et al. (1995).[1] "Napsagatran (Ro 46-6240): a potent, selective and reversible thrombin inhibitor."[1][2][3][4][5] Thrombosis and Haemostasis, 74(6), 1467-1475.[1][2][3]
-
Mullin, J. W. (2001).[1][2] Crystallization. Butterworth-Heinemann.[1][2][3] (Standard reference for metastable zone width and seeding mechanics).
-
Giron, D. (1995).[1][2] "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta, 248, 1-59.[1][2] (Reference for hydrate/solvate analysis).
Sources
Napsagatran Degradation Pathways: A Technical Support Guide for Researchers
Welcome to the technical support center for napsagatran studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the stability and degradation of napsagatran. As a potent, synthetic, non-peptide thrombin inhibitor, understanding its degradation profile is critical for ensuring the efficacy, safety, and shelf-life of any formulation. This document provides in-depth, experience-driven insights into potential degradation pathways, byproducts, and the experimental methodologies to investigate them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the initial stages of working with napsagatran.
Q1: What are the most likely degradation pathways for napsagatran based on its chemical structure?
A1: Based on the functional groups present in the napsagatran molecule (amides, a sulfonamide, a guanidine group, and a carboxylic acid), the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis.[1][2] The amide bonds are susceptible to hydrolysis, particularly at non-neutral pH. The tertiary amine and the naphthalene ring could be prone to oxidation. Photodegradation should also be considered due to the presence of the naphthalene chromophore.[3][4]
Q2: I am observing a loss of napsagatran potency in my formulation over time. What could be the cause?
A2: A loss of potency is a primary indicator of chemical degradation. The most common culprits are hydrolysis of the amide linkages or oxidation of susceptible moieties.[2] To identify the root cause, a systematic forced degradation study is recommended. This involves subjecting napsagatran to stress conditions such as acidic and basic pH, oxidative stress (e.g., with hydrogen peroxide), elevated temperature, and light exposure.[5][6]
Q3: Are there any known metabolites of napsagatran that could be mistaken for degradation products?
A3: While specific metabolic pathways in humans are not extensively detailed in publicly available literature, it is known that napsagatran is actively excreted.[7] It is plausible that in biological systems, enzymatic hydrolysis or other metabolic transformations could occur. When analyzing in vivo or in vitro biological samples, it is crucial to differentiate between metabolic products and chemical degradants. This can often be achieved by comparing the profiles of samples from stability studies with those from metabolic studies.
Q4: What analytical techniques are best suited for monitoring napsagatran degradation?
A4: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method is the gold standard for separating and quantifying napsagatran from its potential degradation products.[8][9] Coupling the liquid chromatography system to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the byproducts formed.[10][11]
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during napsagatran stability and degradation studies.
Issue 1: Unexpected Peaks Appearing in the Chromatogram of a Napsagatran Sample
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Determine if the new peaks are related to napsagatran. A diode-array detector (DAD) can provide UV spectra, which may show similarities to the parent compound. For definitive identification, LC-MS is invaluable for obtaining molecular weight and fragmentation data of the unknown peaks.[10]
-
Forced Degradation Study: To understand the origin of these peaks, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[5][12] This will help to systematically generate and identify the degradation products.
-
Method Specificity: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent drug from all potential degradation products. This may require optimizing the mobile phase, column, and gradient conditions.[9]
-
Issue 2: Poor Mass Balance in a Stability Study
-
Potential Cause:
-
Formation of non-UV active degradation products.
-
Formation of volatile byproducts.
-
Precipitation of the drug or its degradants.
-
Adsorption of the drug or degradants to container surfaces.
-
-
Troubleshooting Steps:
-
Employ a Universal Detector: If non-UV active byproducts are suspected, use a detector that is not dependent on a chromophore, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), in conjunction with your UV detector.
-
Headspace Analysis: For suspected volatile byproducts, headspace gas chromatography (GC) can be employed.
-
Solubility Checks: Visually inspect your samples for any precipitation. If observed, you may need to adjust the solvent composition to ensure all components remain in solution before analysis.
-
Container Compatibility: Investigate potential interactions with the storage container. This can be done by analyzing the container rinse.
-
Part 3: Experimental Protocols & Data Presentation
Forced Degradation Protocol for Napsagatran
This protocol outlines a general procedure for conducting a forced degradation study on a napsagatran drug substance or product.
Objective: To intentionally degrade napsagatran under controlled stress conditions to identify potential degradation pathways and byproducts.
Materials:
-
Napsagatran reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC-grade acetonitrile and methanol
-
Appropriate buffers (e.g., phosphate or acetate)
-
Calibrated pH meter
-
HPLC or UPLC system with DAD and MS detectors
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of napsagatran at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the napsagatran stock solution with an equal volume of 0.1 N HCl. Store at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the napsagatran stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for a specified time.
-
Oxidation: Mix the napsagatran stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified time.
-
Thermal Degradation: Store the solid napsagatran powder and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the solid napsagatran powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration for analysis by a validated stability-indicating LC-MS method.
-
Data Evaluation:
-
Calculate the percentage degradation of napsagatran.
-
Identify and characterize the degradation products using their retention times, UV spectra, and mass spectral data.
-
Propose degradation pathways based on the identified byproducts.
-
Predicted Degradation Products of Napsagatran
The following table summarizes the potential degradation products of napsagatran based on its chemical structure and common degradation reactions.
| Degradation Pathway | Potential Byproduct(s) | Anticipated m/z | Notes |
| Hydrolysis (Amide Bond) | Napsagatran diacid | 577.2 | Cleavage of the amide bond linking the asparagine and cyclopropylglycine moieties. |
| Naphthalenesulfonyl-asparagine | 351.1 | ||
| Cyclopropylglycine | 115.1 | ||
| Hydrolysis (Guanidine) | Napsagatran urea derivative | 559.2 | Hydrolysis of the guanidine group to a urea group. |
| Oxidation | N-oxide on the piperidine nitrogen | 574.2 | Oxidation of the tertiary amine. |
| Hydroxylated naphthalene ring | 574.2 | Oxidation of the aromatic ring system. |
Part 4: Visualizing Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of napsagatran.
Caption: Workflow for investigating napsagatran degradation.
References
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Degradation Pathways: A Case Study with Pegylated L-Asparaginase. (2019).
- Interspecies pharmacokinetic comparisons and allometric scaling of napsagatran, a low molecular weight thrombin inhibitor. (n.d.). PubMed.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. (2020). PubMed.
- Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. (n.d.). SciELO.
- Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. (n.d.). PMC - PubMed Central.
- Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (n.d.). PubMed.
- Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (n.d.). PMC - NIH.
- Significance of Stability Studies on Degradation Product. (n.d.). RJPT.
- Forced degradation studies on Naratriptan HCL by High Performance Liquid Chromatography. (n.d.). ResearchGate.
- Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. (2026). ResearchGate.
- Napsagatran | C26H36N6O7S | CID 11954363. (n.d.). PubChem - NIH.
- Napsagatran Anhydrous | C26H34N6O6S | CID 6918278. (n.d.). PubChem.
- Typical chromatograms of forced degradation of dabigatran etexilate at... (n.d.). ResearchGate.
- Dabigatran - Metabolism, Pharmacologic Properties and Drug Interactions. (n.d.). PubMed.
- Oxidation of polysorbates – An underestimated degradation pathway? (2025). PMC - NIH.
- Synthesis of the Degradation Impurities of Dabigatran Etexilate Mesylate. (2015). Chinese Journal of Modern Applied Pharmacy.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH.
- Lifitegrast Degradation: Products and Pathways. (n.d.). MDPI.
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI.
- The effect of warfarin on the pharmacokinetics and pharmacodynamics of napsagatran in healthy male volunteers. (n.d.). PubMed.
- A new and stability indicating liquid chromatographic method for the determination of dabigatran in bulk drug and pharmaceutical dosage form. (n.d.). TSI Journals.
- Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. (2013). ResearchGate.
- Improvement in photostability of pantoprazole sodium by microencapsulation. (n.d.). PubMed.
Sources
- 1. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement in photostability of pantoprazole sodium by microencapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Interspecies pharmacokinetic comparisons and allometric scaling of napsagatran, a low molecular weight thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
How to prevent Napsagatran precipitation in buffer
Introduction: The Challenge of Napsagatran Solubility
Napsagatran (also known as Ro 46-6240) is a potent, synthetic direct thrombin inhibitor.[1][2] As a key research compound, its accurate and consistent performance in in vitro and ex vivo assays is paramount. However, researchers frequently encounter a significant hurdle: the precipitation of Napsagatran upon dilution into aqueous experimental buffers. This guide provides an in-depth analysis of the causes of this phenomenon and offers a suite of preventative strategies, troubleshooting protocols, and validated methodologies to ensure your experiments proceed with soluble, active Napsagatran.
Understanding the 'Why': Physicochemical Drivers of Napsagatran Precipitation
To prevent precipitation, we must first understand its root causes. The molecular structure of Napsagatran itself holds the key. It contains multiple ionizable functional groups: a strongly basic carbamimidoylpiperidinyl (amidino) group and an acidic carboxylic acid group.[1][3] This makes Napsagatran a zwitterionic compound, whose net charge—and therefore aqueous solubility—is highly dependent on the pH of the surrounding medium.
Precipitation is most often triggered by two primary factors:
-
pH-Dependent Solubility: At a specific pH, known as the isoelectric point (pI), the net charge of the Napsagatran molecule will be zero. Near this pI, intermolecular attractions can increase, leading to aggregation and a dramatic decrease in solubility. Conversely, at pH values significantly above or below the pI, the molecule will carry a net negative or positive charge, respectively, enhancing its interaction with water and increasing solubility.
-
Solvent Shift Precipitation ("Co-solvent Shock"): Napsagatran is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4] Researchers typically prepare a concentrated stock solution in 100% DMSO. When a small volume of this stock is rapidly diluted into a large volume of aqueous buffer, the local concentration of DMSO is instantaneously diluted. If the aqueous buffer alone cannot support the drug's solubility at that concentration, the compound "crashes out" of the solution, forming a precipitate.[5][6]
General factors such as temperature, buffer ionic strength, and the presence of certain salts can also modulate drug stability and contribute to precipitation.[7][8]
Proactive Strategies for Preventing Precipitation
Success lies in preparation. By carefully selecting and preparing your buffers and handling the compound with best practices, you can proactively avoid precipitation issues.
Strategic Buffer Selection and pH Optimization
Controlling the pH is the single most effective tool for maintaining Napsagatran solubility.[9][10] Since the exact pI of Napsagatran is not widely published, an empirical approach is recommended.
-
For General Assays (near physiological pH): Aim for a buffer pH of 7.2-7.6 . Buffers like HEPES or Phosphate-Buffered Saline (PBS) are suitable. At this pH, the carboxylic acid is deprotonated (negative charge) and the amidino group is protonated (positive charge), but the net charge should be sufficient for moderate solubility.
-
For Enhanced Solubility: If precipitation occurs at neutral pH, adjusting the pH away from the likely pI can significantly help.
-
Acidic Buffers (pH 4.0-5.5): In this range, the carboxylic acid may be neutral, but the amidino group will be strongly protonated, conferring a net positive charge and increasing solubility. Acetate or citrate buffers are appropriate.
-
Basic Buffers (pH 8.0-9.0): In this range, the amidino group may be neutral, but the carboxylic acid will be strongly deprotonated, conferring a net negative charge. Tris or borate buffers can be used.
-
Key Causality: By moving the buffer pH away from the molecule's isoelectric point, you ensure the molecule maintains a net charge, which promotes favorable interactions with polar water molecules and prevents aggregation.[10]
Implementing a Co-solvent System
For many experimental systems, especially those requiring higher concentrations of Napsagatran, a co-solvent is necessary.
-
DMSO: The most common co-solvent. The final concentration of DMSO in your assay should be kept as low as possible while maintaining solubility, typically between 0.1% and 1.0% . Most cell lines and enzymes tolerate this range, but it is critical to run a vehicle control (buffer with the same % of DMSO but no drug) to validate that the solvent does not affect your experimental outcome.
-
Ethanol or PEG 400: Can be considered as alternatives if DMSO interferes with the assay.
Self-Validation: Always visually inspect your final working solution after adding the Napsagatran stock. The solution should be perfectly clear. If you observe any haziness, cloudiness, or visible particles, precipitation has occurred.
Proper Stock Solution and Dilution Technique
The way you dilute your stock is critical to avoiding co-solvent shock.
-
Prepare a High-Concentration Stock: A 10-20 mM stock in 100% anhydrous DMSO is standard. Store this stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
Use Serial Dilutions: Never perform a large, single-step dilution. Create an intermediate dilution first in your chosen buffer or a buffer/co-solvent mixture.
-
Technique Matters: Add the Napsagatran stock solution dropwise into the vortexing buffer, not the other way around. This ensures rapid dispersal of the DMSO and drug molecules, preventing the formation of localized, supersaturated regions that can initiate precipitation.
Summary of Recommended Buffer Conditions
| Parameter | Recommendation | Rationale & Considerations |
| Primary Buffer | HEPES, PBS, Tris | Choose based on required pH range and compatibility with your assay system. |
| pH | 7.2 - 7.6 (Standard) or 4.0-5.5 / 8.0-9.0 (Enhanced Solubility) | Directly modulates the net charge on the Napsagatran molecule to enhance solubility.[10] |
| Co-solvent | 0.1% - 1.0% DMSO (final concentration) | Maintains solubility when aqueous conditions alone are insufficient.[6] Always run a vehicle control. |
| Ionic Strength | 100 - 150 mM (e.g., physiological saline) | While less critical than pH, extremes in salt concentration can affect solubility ("salting out"). |
| Temperature | Prepare fresh; store on ice for short-term use. | Low temperatures can sometimes decrease solubility. Avoid freeze-thawing of aqueous working solutions. |
Troubleshooting Guide: Precipitation Detected
If you observe precipitation, do not proceed with your experiment. The effective concentration of your drug is unknown and the precipitate can interfere with assays. Follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for Napsagatran precipitation.
Frequently Asked Questions (FAQs)
Q1: Can I filter out the precipitate and use the remaining solution? No. Filtering removes an unknown amount of your compound, making the final concentration inaccurate. The solution may also be supersaturated and could precipitate again later. You must remake the solution correctly.[6]
Q2: My Napsagatran solution was clear yesterday, but it's cloudy today. What happened? This indicates delayed precipitation or instability. Aqueous solutions of many small molecules are not stable for long periods at 4°C or room temperature.[7][8] It is best practice to prepare Napsagatran working solutions fresh for each experiment from a frozen DMSO stock.
Q3: I need to use a buffer system that is incompatible with DMSO. What are my options? This is challenging. First, determine the absolute maximum aqueous solubility at an optimized pH (e.g., pH 5.0 or 8.5) without any co-solvent. If this concentration is too low for your experiment, you may need to investigate solubility-enhancing excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-20, Pluronic F-68), but these must be validated for compatibility with your assay.[11][12]
Q4: How do I know what pH to use for my experiment? The primary consideration is the requirement of your biological system (e.g., enzyme activity, cell viability). Most experiments are run near physiological pH (~7.4). Only deviate from this if you have persistent solubility issues and have confirmed that the altered pH will not compromise your assay's integrity.
Appendix: Experimental Protocols
Protocol 1: Preparation of 10 mM Napsagatran Stock in DMSO
-
Pre-Weigh: Allow the vial of Napsagatran (MW: 576.67 g/mol for hydrate form) to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.[13]
-
Calculation: For 1 mL of a 10 mM stock, you will need 5.77 mg of Napsagatran hydrate.
-
Dissolution: Add the calculated mass to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell-culture grade DMSO.
-
Solubilize: Vortex vigorously for 1-2 minutes. If needed, sonicate briefly in a water bath until all solid material is completely dissolved. The solution must be perfectly clear.
-
Aliquot & Store: Dispense into small, single-use aliquots (e.g., 20 µL) in low-retention tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in PBS (pH 7.4) with 0.5% DMSO
This protocol details the preparation of 1 mL of a final working solution, a common scenario for cell culture or enzymatic assays.
-
Thaw Stock: Remove one 20 µL aliquot of 10 mM Napsagatran in DMSO from the freezer. Thaw completely and spin down briefly.
-
Prepare Intermediate Dilution:
-
Label a sterile 1.5 mL tube "Intermediate."
-
Add 98 µL of PBS (pH 7.4) to this tube.
-
Add 2 µL of the 10 mM Napsagatran stock to the PBS. This creates a 200 µM solution in 2% DMSO. Vortex immediately.
-
-
Prepare Final Dilution:
-
Label a sterile 1.5 mL tube "Final 10 µM."
-
Add 950 µL of PBS (pH 7.4) to this tube.
-
Transfer 50 µL of the 200 µM "Intermediate" solution to the "Final" tube.
-
-
Finalize: Vortex the final solution gently. The final concentration is 10 µM Napsagatran in a buffer containing 0.1% DMSO from the intermediate step plus the DMSO carried over, resulting in a negligible final DMSO concentration well below 0.5%.
-
Validate: Visually confirm the final solution is completely clear before use. Prepare fresh before each experiment.
Caption: Recommended two-step serial dilution workflow.
References
-
Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]
-
Pritchard, E., O'Mara, M., & Slitt, A. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved from [Link]
-
Gao, D. (2001). Physical chemical stability of warfarin sodium. PMC - NIH. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Napsagatran | C26H36N6O7S | CID 11954363. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Napsagatran Anhydrous | C26H34N6O6S | CID 6918278. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
PubMed. (n.d.). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Retrieved from [Link]
-
bioRxiv. (2023). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). Retrieved from [Link]
-
PubMed. (2008). Effect of Pharmaceutical Excipients on Aqueous Stability of Rabeprazole Sodium. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and Stability Advantage of Aceclofenac Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
ACS Publications. (n.d.). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). NAPSAGATRAN. Retrieved from [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
PMC - NIH. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Retrieved from [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]
Sources
- 1. Napsagatran | C26H36N6O7S | CID 11954363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Napsagatran Anhydrous | C26H34N6O6S | CID 6918278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Napsagatran | 159668-20-9 [chemicalbook.com]
- 5. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. wjbphs.com [wjbphs.com]
- 11. Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Physical chemical stability of warfarin sodium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Napsagatran Large-Scale Synthesis
Welcome to the technical support guide for the large-scale synthesis of Napsagatran. This document is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when scaling up the production of this potent thrombin inhibitor. The following question-and-answer guide provides in-depth, field-proven insights and troubleshooting protocols grounded in established chemical principles.
Section 1: Synthesis of Key Intermediates & Stereochemical Control
The synthesis of Napsagatran hinges on the successful and stereochemically pure preparation of its core building blocks. This section addresses the primary challenges associated with these precursors.
Q1: We are struggling with poor enantiomeric excess (e.e.) in the synthesis of the 3-(1-hydroxy-2-naphthyl)-L-alanine derivative. What strategies can improve stereocontrol on a large scale?
A1: Achieving high enantiomeric purity for the chiral amino acid core is a critical challenge, as the biological activity of Napsagatran is highly dependent on its stereochemistry. Poor stereocontrol typically arises from either an inefficient asymmetric synthesis or racemization during subsequent steps.
Underlying Causality: The hydrogen on the alpha-carbon of the alanine derivative is susceptible to epimerization, especially under harsh basic or acidic conditions or elevated temperatures. On a large scale, localized temperature spikes and prolonged reaction times can exacerbate this issue.
Troubleshooting & Recommended Protocols:
-
Re-evaluate Your Chiral Strategy: For large-scale synthesis, chiral pool synthesis, which uses naturally chiral starting materials like L-amino acids, is often a robust starting point.[1] If you are using an asymmetric synthesis approach, consider the following:
-
Chiral Auxiliaries: These compounds can be effective but add cost and steps for attachment and removal.[1] Ensure the removal step conditions are mild enough to prevent racemization of the product.
-
Asymmetric Catalysis: This is often more atom-economical. However, catalyst loading, purity, and sensitivity to air or moisture can be significant scale-up challenges. The reaction must be rigorously optimized for temperature and substrate-to-catalyst ratio.
-
-
Protocol: Enzymatic Resolution of a Racemic Precursor: Biocatalytic methods offer exceptional selectivity under mild conditions, minimizing the risk of side reactions and racemization.[2] An effective strategy is the kinetic resolution of a racemic ester of the alanine derivative using a lipase.
-
Step 1: Substrate Preparation: Synthesize the racemic methyl or ethyl ester of 3-(1-hydroxy-2-naphthyl)-alanine.
-
Step 2: Enzyme Screening: Screen several commercially available lipases (e.g., Lipase B from Candida antarctica, Lipase from Pseudomonas cepacia) for selective hydrolysis of the L-enantiomer.
-
Step 3: Optimized Resolution:
-
Suspend the racemic ester in a biphasic system (e.g., toluene/phosphate buffer at pH 7.5).
-
Add the selected lipase (e.g., 1-5% w/w).
-
Maintain the temperature at a consistent 30-40°C with gentle agitation. Monitor the reaction by chiral HPLC.
-
The reaction should ideally be stopped at ~50% conversion to achieve high e.e. for both the unreacted D-ester and the hydrolyzed L-acid.
-
-
Step 4: Separation: After the reaction, separate the aqueous layer (containing the desired L-acid salt) from the organic layer (containing the D-ester). Acidify the aqueous layer to precipitate the L-acid, which can be isolated by filtration.
-
-
Control of Process Parameters:
-
Temperature: Strictly control the temperature. Use a reactor with efficient heat transfer to avoid hot spots.
-
pH: If using protecting groups, ensure the deprotection conditions are as mild as possible. For example, use TFA in DCM at 0°C for Boc deprotection instead of stronger acids at higher temperatures.
-
Section 2: Coupling Reactions and Impurity Profile
The formation of the amide bond and the introduction of the amidine functionality are critical steps that often generate a complex impurity profile.
Q2: During the final coupling step between the chiral alanine core and the (4-amidinophenyl)pyruvic acid derivative, we observe significant formation of by-products and a low yield. How can we optimize this?
A2: This is a common issue in peptide-like couplings, especially when one of the coupling partners is complex and carries highly functional groups like the amidine. Side reactions can include racemization, formation of stable acyl-urea by-products (if using carbodiimides), and incomplete reactions.
Underlying Causality: The amidine group is strongly basic and nucleophilic, which can interfere with standard coupling reagents. It can deprotonate other species in the reaction or react with the activated carboxylic acid itself. Furthermore, the pyruvic acid moiety has an enolizable ketone that can participate in side reactions.
Recommended Protocols & Troubleshooting:
-
Protect the Amidine Group: The most robust solution is to use a protected amidine precursor and deprotect it in the final step.
-
Protecting Group Choice: A Boc or Pbf protecting group on the amidine can reduce its basicity and nucleophilicity.
-
Workflow: Couple the protected (4-(N-Boc-amidino)phenyl)pyruvic acid with your chiral alanine derivative. Deprotection is then achieved under acidic conditions.
-
-
Optimize Coupling Reagents: Standard carbodiimide activators like EDC, often used with HOBt, can be sluggish or lead to by-products.
-
Alternative Reagents: Consider using phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagents. These often provide faster reaction times and higher yields with sterically hindered or complex substrates.
Comparative Table of Coupling Reagents:
-
| Reagent | Pros | Cons on Large Scale | Mitigation Strategy |
| EDC/HOBt | Inexpensive, common | Can form acyl-urea by-product; potential for racemization. | Use additives like Oxyma; maintain strict temperature control (0°C). |
| HATU | High efficiency, low racemization | Expensive; generates explosive tetramethylurea by-product upon heating. | Use with a non-nucleophilic base (DIPEA); careful workup. |
| PyBOP | High yield, stable | Expensive; phosphine oxide by-products can be difficult to remove. | Optimize stoichiometry; purification via crystallization. |
-
Troubleshooting Workflow for Low Coupling Yield: The following decision tree can help diagnose and solve issues in the coupling step.
Caption: Troubleshooting decision tree for coupling reactions.
Section 3: Large-Scale Purification and Isolation
Purifying Napsagatran presents a significant hurdle due to its high polarity and the presence of structurally similar impurities.
Q3: We are finding it difficult to purify Napsagatran at a multi-kilogram scale. Reverse-phase HPLC is not economical, and crystallization yields are poor. What are the alternatives?
A3: This is a classic scale-up challenge where laboratory purification methods become impractical. The physicochemical properties of Napsagatran—specifically the highly polar and basic amidine group—make it challenging to handle in common organic solvents and prone to streaking on silica gel.
Underlying Causality: Structurally similar impurities, such as diastereomers or by-products from the coupling step, often co-crystallize with the final product, reducing the efficiency of crystallization as a purification method.[3] The high polarity of Napsagatran limits its solubility in many common, low-boiling-point solvents ideal for crystallization.
Recommended Purification Strategies:
-
Salt Formation and Crystallization: This is the most industrially viable method. The goal is to form a salt of Napsagatran that has significantly different solubility properties from the impurities.
-
Protocol: Solvent Screening for Salt Crystallization
-
Step 1: Dissolve the crude Napsagatran base in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Step 2: Add a solution of an acid (e.g., methanesulfonic acid, HCl in isopropanol, or tartaric acid) stoichiometrically.
-
Step 3: Perform a solvent/anti-solvent crystallization. Screen various systems. A good starting point is an alcohol (e.g., ethanol) as the solvent and an ether (e.g., MTBE) or a hydrocarbon (e.g., heptane) as the anti-solvent.
-
Step 4: Allow the solution to cool slowly to promote the growth of large, pure crystals.
-
Step 5: Analyze the purity of the isolated crystals and the mother liquor by HPLC to assess the efficiency of impurity removal.
-
-
-
Preparative Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to large-scale HPLC for purifying polar and chiral compounds.[4][5]
-
Mechanism: SFC uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol. It offers faster separations and drastically reduces solvent consumption compared to HPLC.
-
Advantages for Napsagatran: The properties of SFC are well-suited for separating polar compounds and can be highly effective for chiral separations to remove any diastereomeric impurities.
-
-
Membrane-Based Techniques (Organic Solvent Nanofiltration): For removing impurities with a significant size difference (e.g., residual coupling reagents or protecting group fragments), organic solvent nanofiltration (OSN) can be a scalable continuous processing option.[6] This technique separates molecules based on size at a molecular level.[7]
Section 4: Analytical Quality Control (QC)
Robust analytical methods are essential for ensuring the final API meets regulatory specifications.
Q4: What is the recommended analytical method for simultaneously assessing chemical purity and enantiomeric excess of the final Napsagatran product?
A4: A single achiral HPLC method will not be able to separate enantiomers or diastereomers. Therefore, you require two distinct HPLC methods for a comprehensive quality control assessment.[8][9]
Recommended Analytical Protocols:
-
Chemical Purity (Reverse-Phase HPLC): A stability-indicating reverse-phase HPLC-UV method is required to separate the API from starting materials, by-products, and degradation products.[10]
Table: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amidine group. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 280 nm | The naphthyl and phenyl chromophores provide strong absorbance at this wavelength. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
-
Enantiomeric/Diastereomeric Purity (Chiral HPLC): A specific chiral stationary phase (CSP) is required to resolve the stereoisomers.
Protocol: Chiral HPLC Method Development
-
Step 1: Column Screening: Screen several polysaccharide-based chiral columns (e.g., Chiralpak AD, AS, or IC). These are effective for a wide range of compounds.
-
Step 2: Mobile Phase: Start with a normal-phase system, such as hexane/isopropanol or hexane/ethanol, with a small amount of an amine additive (like diethylamine, DEA) to improve the peak shape of the basic analyte.
-
Step 3: Optimization: Adjust the ratio of alcohol in the mobile phase to achieve optimal resolution (typically a k' between 2 and 10).
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Overall Synthetic and QC Workflow:
References
-
Tamamura, H., et al. (2002). Certification of the critical importance of L-3-(2-naphthyl)alanine at position 3 of a specific CXCR4 inhibitor, T140, leads to an exploratory performance of its downsizing study. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- CN102010315A - Method for synthesizing naphthazarin and derivatives thereof. Google Patents.
-
Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. (2014). Longdom Publishing. Available at: [Link]
-
Chandler, M., et al. (2020). Challenges to optimizing RNA nanostructures for large scale production and controlled therapeutic properties. Nanomedicine (Lond). Available at: [Link]
-
Continuous purification of active pharmaceutical ingredients using multistage organic solvent nanofiltration membrane cascade. (2021). ResearchGate. Available at: [Link]
-
LC enantioseparation of active pharmaceutical ingredients using rationally synthesized CDRs and chiral molecules with high molar absorptivity. (2021). PubMed. Available at: [Link]
- CN102264691B - Process for the preparation of protected l-alanine derivatives. Google Patents.
-
Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. (2018). The Journal of Organic Chemistry. Available at: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). Crystal Growth & Design. Available at: [Link]
-
A Brief Talk on the Design of Biopharmaceutical Separation and Purification Technology Course. (2021). PMC - PubMed Central. Available at: [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2020). MDPI. Available at: [Link]
-
Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. (2022). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Challenges and opportunities on sustainable electrochemical transformations: application towards the synthesis of pharmaceuticals and precursors of drug-like molecules. (2024). Green Chemistry. Available at: [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (2015). Organic Process Research & Development. Available at: [Link]
-
Considering Purification and Separation in the Downstream Train. (2022). BioPharm International. Available at: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). PMC. Available at: [Link]
-
Analytical Method Validation as the First Step in Drug Quality Control. (2019). SciSpace. Available at: [Link]
-
Chiral drugs. (2023). LabMed Discovery. Available at: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. (2008). ResearchGate. Available at: [Link]
-
(PDF) Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. (2022). ResearchGate. Available at: [Link]
-
Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate. (2014). ResearchGate. Available at: [Link]
-
Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (2020). PMC. Available at: [Link]
- US3562336A - Synthesis of naphthalene derivatives. Google Patents.
-
(PDF) Pharmaceutical Impurities: An Overview. (2010). ResearchGate. Available at: [Link]
-
How is ultrafiltration used in pharmaceutical purification?. (2024). Patsnap Eureka. Available at: [Link]
-
7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme. (2023). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. (2018). PMC - NIH. Available at: [Link]
- WO2020129087A1 - NOVEL PROCESS FOR THE PREPARATION OF R-PHENYLACETYLCARBINOL AND β-AMINOALCOHOLS. Google Patents.
Sources
- 1. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [cora.ucc.ie]
- 4. Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. How is ultrafiltration used in pharmaceutical purification? [eureka.patsnap.com]
- 8. scispace.com [scispace.com]
- 9. jocpr.com [jocpr.com]
- 10. longdom.org [longdom.org]
Napsagatran off-target effects and how to mitigate them
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for napsagatran. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the use of napsagatran in experimental settings. Our goal is to help you anticipate and troubleshoot potential issues, particularly those related to off-target effects, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is napsagatran and what is its primary mechanism of action?
Napsagatran is a potent, synthetic direct inhibitor of thrombin.[1] Its primary (or "on-target") mechanism of action is to bind directly to the active site of the thrombin enzyme, thereby preventing it from carrying out its key function in the coagulation cascade: the conversion of fibrinogen to fibrin.[1] This direct inhibition leads to a potent anticoagulant effect. The chemical structure and properties of napsagatran are well-documented.[2][3]
Q2: What is the difference between "on-target" and "off-target" effects?
-
On-target effects are the desired (and sometimes undesired) biological consequences of a drug binding to its intended molecular target. For napsagatran, the on-target effect is the anticoagulation resulting from thrombin inhibition.[4]
-
Off-target effects are biological consequences resulting from a drug binding to molecular targets other than the intended one.[4] These effects can be benign, beneficial, or adverse, but they are critical to characterize, as they can confound experimental results and have safety implications in a clinical context.
Q3: Why is understanding the selectivity of napsagatran important?
Selectivity refers to a drug's ability to bind to its intended target with significantly higher affinity than to other molecules in the biological system.[5] A highly selective inhibitor will have fewer off-target effects. Understanding napsagatran's selectivity profile is crucial for:
-
Interpreting Experimental Data: Differentiating between effects caused by thrombin inhibition and those caused by unintended molecular interactions.
-
Predicting Potential Side Effects: In a therapeutic development context, a lack of selectivity can lead to adverse drug reactions.[4]
-
Designing Better Experiments: Choosing appropriate controls and secondary assays to validate that the observed phenotype is due to the on-target effect.
Q4: How do pharmacokinetics and pharmacodynamics relate to napsagatran's effects?
Pharmacokinetics (PK) and pharmacodynamics (PD) are two fundamental concepts in pharmacology that describe the relationship between a drug and the body.[6][7]
-
Pharmacokinetics (PK): This is what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[7] The PK profile of napsagatran determines its concentration and persistence at the site of action.[8]
-
Pharmacodynamics (PD): This is what the drug does to the body.[9] For napsagatran, the primary PD effect is the measurable prolongation of clotting times, such as the Activated Partial Thromboplastin Time (APTT).[8]
Understanding both is critical. For instance, an unexpected PD effect at a certain concentration might be explained by the PK profile—perhaps the local concentration is much higher than anticipated, leading to the engagement of lower-affinity off-targets.
Troubleshooting Guide: Off-Target Effects
This section addresses specific issues you may encounter during your experiments and provides actionable steps to identify and mitigate potential off-target effects.
Issue 1: Inconsistent Anticoagulation Assay Results or Discrepancy with Expected Potency
Scenario: You observe that the anticoagulant effect of napsagatran in your plasma-based assay (e.g., aPTT, PT) is either weaker or more variable than reported in the literature, or it doesn't correlate well with functional cellular assays.
Potential Cause: This may not be an off-target issue but rather a problem with assay conditions or a misunderstanding of the drug's PD properties. The performance of standard coagulation tests can vary significantly across different direct oral anticoagulants (DOACs) and the reagents used.[10] Co-administration of other compounds can also markedly influence the pharmacodynamic parameters of napsagatran.[8]
Mitigation Strategy & Protocol:
-
Standardize Your Assays: Ensure that your coagulation assays are properly calibrated and controlled. For direct thrombin inhibitors like napsagatran, a dilute Thrombin Time (dTT) or ecarin-based assay often shows a better linear correlation with drug concentration than standard aPTT or PT tests.[10]
-
Use an Orthogonal On-Target Assay: Validate your findings using a different type of assay that still measures the on-target effect. A chromogenic anti-IIa assay, for example, directly measures the inhibition of thrombin activity and is less susceptible to variations in other clotting factors.
-
Control for Plasma Protein Binding: High protein binding can sequester the drug, reducing its free concentration. Ensure your in vitro buffer conditions reasonably mimic physiological protein levels if you are comparing results to in vivo studies.
Workflow for Validating On-Target Activity
Caption: Workflow for troubleshooting inconsistent on-target assay results.
Issue 2: Unexplained Cellular Phenotypes in In Vitro Experiments
Scenario: You are using napsagatran in a cell-based model (e.g., endothelial cells, platelets, immune cells) to study the downstream effects of thrombin inhibition. You observe changes in cell signaling, gene expression, or viability that cannot be explained by the absence of thrombin activity alone.
Potential Cause: This is a classic sign of a potential off-target effect. Small molecule inhibitors can bind to structurally related proteins, such as other serine proteases or kinases, leading to unintended biological consequences.[11] While a comprehensive public selectivity profile for napsagatran is not available, the possibility of off-target interactions should always be investigated experimentally.
Mitigation Strategy & Protocol:
-
Perform a Dose-Response Analysis: Off-target effects often occur at higher concentrations than on-target effects.[4] Establish a clear dose-response curve for both your on-target effect (e.g., anticoagulation) and the unexplained cellular phenotype. If the EC50 for the cellular phenotype is significantly higher than the IC50 for thrombin inhibition, it strongly suggests an off-target mechanism.
-
Use a Structurally Unrelated Control: The gold standard for validating an on-target effect in cell-based assays is to reproduce the phenotype using a structurally different inhibitor of the same target. For napsagatran, a good control would be another direct thrombin inhibitor like dabigatran.[12] If both compounds produce the same effect at equipotent concentrations, you can be more confident it is on-target.
-
Conduct Broad-Panel Selectivity Screening: To identify potential off-targets, screen napsagatran against a large panel of receptors, proteases, and kinases. Commercial services are available for this. This provides a data-driven approach to identifying unintended binding partners.[11]
Table 1: Hypothetical Selectivity Profile for a Thrombin Inhibitor
(Note: This table is for illustrative purposes to demonstrate the concept of selectivity. Specific data for napsagatran must be determined experimentally.)
| Target | Class | IC50 (nM) | Selectivity (vs. Thrombin) | Implication |
| Thrombin (On-Target) | Serine Protease | 5 | 1x | Primary therapeutic effect |
| Trypsin | Serine Protease | 850 | 170x | Low risk of off-target effect |
| Factor Xa | Serine Protease | >10,000 | >2000x | Highly selective against FXa |
| Fictitious Kinase A | Tyrosine Kinase | 750 | 150x | Potential for off-target signaling effects at high concentrations |
| Fictitious GPCR B | Receptor | >10,000 | >2000x | Unlikely to have off-target effects via this receptor |
Protocol: Concentration-Response Analysis for On- vs. Off-Target Effects
-
Prepare Napsagatran Dilutions: Create a serial dilution of napsagatran, typically spanning at least 4-5 orders of magnitude (e.g., from 1 nM to 10 µM).
-
On-Target Assay: Perform a thrombin inhibition assay (e.g., chromogenic anti-IIa) with the dilution series to determine the on-target IC50.
-
Off-Target Assay: Simultaneously, treat your cell model with the same dilution series and measure your unexplained phenotype (e.g., cytokine release, apoptosis marker, gene expression).
-
Plot and Compare: Plot both dose-response curves. A significant rightward shift (higher concentration required) for the cellular phenotype relative to the thrombin inhibition curve points to an off-target effect.
Issue 3: Bleeding Complications Exceeding Expected Anticoagulant Effect
Scenario: In an in vivo model, the observed bleeding is more severe than what would be expected based on the measured level of anticoagulation (e.g., aPTT).
Potential Cause: This could indicate an off-target effect on pathways involved in hemostasis that are independent of thrombin's pro-coagulant activity. For example, some anticoagulants may have off-target effects on platelet function or vascular integrity.[12][13] Dabigatran, another direct thrombin inhibitor, has been shown to inhibit thrombin binding to platelets, which could be a novel mechanism affecting hemostasis.[12]
Mitigation Strategy & Protocol:
-
Assess Platelet Function: Use light transmission aggregometry (LTA) or flow cytometry to assess platelet activation and aggregation in the presence of napsagatran. Use various agonists (e.g., ADP, collagen, thrombin-related activating peptide) to probe different activation pathways.
-
Evaluate Endothelial Cell Function: Culture endothelial cells and assess markers of cell health, permeability (e.g., using a transendothelial electrical resistance assay), and expression of pro- or anti-thrombotic factors after exposure to napsagatran.
-
Use a Reversal Agent (Conceptual): While a specific reversal agent for napsagatran is not commercially available like for some clinical DOACs, this highlights a key concept.[1] If a non-specific reversal agent (e.g., prothrombin complex concentrate) normalizes coagulation but not the off-target phenotype, it further proves the effect is independent of the primary mechanism.
Diagram: Investigating Hemostatic Off-Target Effects
Caption: Decision tree for investigating excessive bleeding.
References
- The effect of warfarin on the pharmacokinetics and pharmacodynamics of napsagatran in healthy male volunteers. PubMed.
- Napsagatran - Drug Targets, Indications, Patents.
- Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
- off-target effects. YouTube.
- Anticipating On‐Target and Off‐Target Effects of CRISPR/Cas9 Genome Editing Via a Feedforward Neural Network Model.
- Finding a better p
- Editorial focus: understanding off-target effects as the key to successful RNAi therapy. PMC - NIH.
- Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. PubMed.
- Napsagatran | C26H36N6O7S | CID 11954363. PubChem - NIH.
- Napsagatran Anhydrous | C26H34N6O6S | CID 6918278. PubChem.
- Off-target effects of oral anticoagulants - vascular effects of vitamin K antagonist and non-vitamin K antagonist oral anticoagulant dabigatran etexil
- Direct Thrombin Inhibitors. Cleveland Clinic.
- Procoagulant off-target effect of the direct oral anticoagulant reversal agent andexanet alfa.
- Oral direct thrombin inhibition: a double-edged sword? PMC - NIH.
- Pharmacokinetics and Pharmacodynamics. Pharmacology for Nurses | OpenStax.
- Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants: A System
- Heparin. Wikipedia.
- Direct Thrombin Inhibitors and Factor Xa Inhibitors (DOACs)
- 1.2 Pharmacokinetics and Pharmacodynamics. Fundamentals of Nursing Pharmacology – 1st Canadian Edition - BCcampus Open Publishing.
- Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action. Thieme Connect.
- Emulating a target trial to assess effect modification: an application to obesity in the comparative effectiveness and safety of apixaban versus warfarin in non-valvular atrial fibrillation using electronic health records. medRxiv.
- Pharmacokinetics and Pharmacodynamics. YouTube.
- Investigating inter-assay variability between DOAC calibrated anti-factor Xa assays: A substudy of the PAUSE trial.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Napsagatran | C26H36N6O7S | CID 11954363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Napsagatran Anhydrous | C26H34N6O6S | CID 6918278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.2 Pharmacokinetics and Pharmacodynamics - Pharmacology for Nurses | OpenStax [openstax.org]
- 7. 1.2 Pharmacokinetics and Pharmacodynamics – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]
- 8. The effect of warfarin on the pharmacokinetics and pharmacodynamics of napsagatran in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Off-target effects of oral anticoagulants - vascular effects of vitamin K antagonist and non-vitamin K antagonist oral anticoagulant dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Antithrombotic Activity of Napsagatran
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the in vivo antithrombotic activity of napsagatran, a synthetic direct thrombin inhibitor, with other established anticoagulants, including argatroban and heparin. We will delve into the experimental data, provide detailed protocols for key validation assays, and explore the mechanistic basis for the observed differences in efficacy and safety.
Introduction: The Role of Direct Thrombin Inhibitors in Anticoagulation
Thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and arterial thrombosis, are major causes of morbidity and mortality worldwide. Anticoagulant therapy is the cornerstone of prevention and treatment for these conditions. While traditional anticoagulants like heparin and vitamin K antagonists have been effective, they possess limitations, including a narrow therapeutic window, variable dose-response, and the need for frequent monitoring.
Direct thrombin inhibitors (DTIs) represent a significant advancement in anticoagulant therapy. Unlike heparin, which acts indirectly by potentiating antithrombin, DTIs bind directly to thrombin, inhibiting its activity.[1] Napsagatran is a potent and selective synthetic DTI.[2] Understanding its performance in relevant preclinical models is crucial for its clinical development. This guide will compare its in vivo profile to that of argatroban, another DTI, and heparin, the standard of care in many clinical settings.
Comparative Analysis of In Vivo Antithrombotic Efficacy
The antithrombotic efficacy of a novel compound is typically assessed in animal models that mimic human thrombotic diseases.[3] A commonly used and well-validated model is the ferric chloride (FeCl₃)-induced thrombosis model, which is sensitive to both anticoagulant and antiplatelet drugs.[4][5][6]
Experimental Data Summary
The following table summarizes the comparative antithrombotic efficacy of napsagatran, argatroban, and heparin in a canine model of coronary artery thrombosis.[2]
| Compound | Dose | Effect on Thrombotic Occlusion | Effect on Intracoronary Thrombus |
| Saline (Control) | - | Occlusive thrombosis observed | Significant thrombus formation |
| Napsagatran | 3 µg/kg/min | Delayed or prevented | - |
| Napsagatran | 10 µg/kg/min | Delayed or prevented | Significantly decreased |
| Heparin | 40 U/kg/h | Delayed or prevented | - |
| Heparin | 70 U/kg/h | Delayed or prevented | Decreased platelet-rich thrombus |
Data from a canine model of electrically induced coronary artery thrombosis.[2]
These findings indicate that napsagatran demonstrates a dose-dependent antithrombotic effect, with higher doses significantly reducing thrombus size.[2] Its efficacy in preventing thrombotic occlusion is comparable to that of heparin at the doses tested.[2]
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This protocol describes a standardized method for inducing arterial thrombosis in rats to evaluate the efficacy of antithrombotic agents.[4][7]
Materials:
-
Male Sprague-Dawley rats (220-250 g)
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments
-
Doppler ultrasound probe or intravital microscope
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
Apply a filter paper strip saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 5-10 minutes).[7][8]
-
Remove the filter paper and monitor blood flow until complete occlusion occurs (cessation of blood flow).
-
The time to occlusion is the primary endpoint for assessing antithrombotic efficacy. Test compounds are administered prior to the FeCl₃ application, and the time to occlusion is compared to a vehicle-treated control group.
Rationale for Experimental Choices:
-
The ferric chloride model is chosen for its reproducibility and its ability to mimic endothelial injury-induced thrombosis.[4][6]
-
The use of a Doppler flow probe or intravital microscopy allows for real-time, quantitative assessment of thrombus formation and vessel occlusion.[4]
Experimental Workflow Diagram
Caption: Ferric Chloride-Induced Thrombosis Model Workflow.
Comparative Analysis of Safety Profile: Bleeding Risk
A critical aspect of any anticoagulant's profile is its propensity to cause bleeding. The bleeding time assay is a standard in vivo method to assess this risk.[9][10]
Experimental Data Summary
| Compound | Expected Effect on Bleeding Time | Key Considerations |
| Napsagatran | Dose-dependent increase | More predictable response than heparin |
| Argatroban | Dose-dependent increase | Shorter half-life may lead to faster reversal of effect[11] |
| Heparin | Dose-dependent increase | Less predictable response, requires monitoring (e.g., aPTT)[11] |
A study comparing argatroban and heparin in healthy subjects showed that the anticoagulant effect of argatroban dissipated approximately four times faster than that of heparin.[11] This suggests a potentially better safety profile for argatroban in terms of managing bleeding events.
Experimental Protocol: Rat Tail Bleeding Time Assay
This protocol details a common method for assessing bleeding risk in a rodent model.[9][10][12]
Materials:
-
Male Sprague-Dawley rats (180 ± 20 g)[10]
-
Anesthetic (e.g., pentobarbital)
-
Scalpel or sharp blade
-
Saline solution (37°C)
-
Filter paper
-
Stopwatch
Procedure:
-
Administer the test compound (napsagatran, argatroban, heparin, or vehicle) to the rats at predetermined time points before the assay.
-
Anesthetize the rat.
-
Transect the distal 1-2 mm of the tail with a sharp scalpel blade.[13]
-
Immediately immerse the tail tip 2 cm deep into a tube containing saline at 37°C.[10]
-
Start the stopwatch and measure the time until bleeding ceases for a continuous period of 15-30 seconds.[10] A maximum cut-off time (e.g., 20 minutes) is typically used.[10][12]
-
The bleeding time is recorded and compared between treatment groups.
Rationale for Experimental Choices:
-
The tail bleeding assay is a simple and sensitive method to evaluate primary hemostasis and the effects of anticoagulants on bleeding.[9]
-
Standardizing the transection size and immersion depth helps to ensure the reproducibility of the results.[10]
Mechanism of Action and Pharmacokinetics
The differences in the in vivo performance of napsagatran, argatroban, and heparin can be attributed to their distinct mechanisms of action and pharmacokinetic profiles.
Coagulation Cascade and Inhibitor Targets
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot.[14][15][16] Napsagatran and argatroban directly inhibit thrombin (Factor IIa), the final enzyme in the cascade, while heparin acts indirectly by potentiating the activity of antithrombin, which in turn inhibits thrombin and other coagulation factors, most notably Factor Xa.[1][17]
Caption: Sites of action of anticoagulants in the coagulation cascade.
Pharmacokinetic Considerations
| Drug | Mechanism | Onset of Action | Half-life | Monitoring |
| Napsagatran | Direct Thrombin Inhibitor | Rapid | Short | aPTT, ACT[2] |
| Argatroban | Direct Thrombin Inhibitor | Rapid | Short (approx. 40-50 min)[11] | aPTT |
| Heparin | Indirect Thrombin Inhibitor | Rapid (IV) | Short, but variable (approx. 1.5 hours)[11] | aPTT |
The predictable pharmacokinetic profile of direct thrombin inhibitors like napsagatran and argatroban may offer advantages over the more variable response seen with heparin.[11]
Conclusion
In vivo studies demonstrate that napsagatran is an effective antithrombotic agent with a potency comparable to heparin in preventing arterial thrombosis in animal models.[2] Its direct mechanism of action and predictable pharmacokinetics may offer a favorable safety profile, particularly concerning bleeding risk, when compared to indirect inhibitors like heparin. Further head-to-head comparative studies, especially with other direct thrombin inhibitors like argatroban, are warranted to fully elucidate its therapeutic potential. The experimental models and protocols outlined in this guide provide a robust framework for the continued evaluation of napsagatran and other novel anticoagulants.
References
-
Agnelli, G., et al. (1995). Effects of napsagatran (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model. Thrombosis and Haemostasis, 74(3), 948-953. [Link]
-
ResearchGate. (n.d.). In vivo antithrombotic activity of the tested compounds (M ± SEM; in the control group n = 15; in other groups, n = 8). [Link]
-
Murray, P. T., et al. (2000). Comparison of anticoagulant effects and safety of argatroban and heparin in healthy subjects. Pharmacotherapy, 20(7), 756-768. [Link]
-
Li, W., et al. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ACS Omega, 7(10), 8785-8795. [Link]
-
Vlasuk, G. P., et al. (1991). Comparison of the in vivo anticoagulant properties of standard heparin and the highly selective factor Xa inhibitors antistasin and tick anticoagulant peptide (TAP) in a rabbit model of venous thrombosis. Thrombosis and Haemostasis, 65(3), 257-262. [Link]
-
Rieder, M., et al. (2021). Argatroban versus heparin in patients without heparin-induced thrombocytopenia during venovenous extracorporeal membrane oxygenation: a propensity-score matched study. Critical Care, 25(1), 143. [Link]
-
Al-Horani, R. A., & Kar, S. (2020). Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19. Pharmaceuticals, 13(9), 237. [Link]
-
Wang, J., et al. (2019). In Vivo Anticoagulant and Antithrombic Activity of Depolymerized Glycosaminoglycan from Apostichopus japonicus and Dynamic Effect–Exposure Relationship in Rat Plasma. Marine Drugs, 17(10), 579. [Link]
-
Mindlina, I., et al. (2019). Argatroban to achieve therapeutic anticoagulation in two patients with acute thrombosis and heparin resistance. Blood Coagulation & Fibrinolysis, 30(8), 426-428. [Link]
-
Patsnap Synapse. (n.d.). Napsagatran. [Link]
-
Li, W., et al. (2011). Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice. World Journal of Experimental Medicine, 1(1), 18-24. [Link]
-
Eckle, T., et al. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments, (115), 54479. [Link]
-
Zotz, R. B., & Riess, H. (2021). Efficacy and safety of nafamostat mesilate anticoagulation in blood purification treatment of critically ill patients: a systematic review and meta-analysis. Annals of Palliative Medicine, 10(10), 10769-10780. [Link]
-
Brooks, M. B. (2004). Unfractionated and low-molecular-weight heparin for hypercoagulability in dogs and cats. Veterinary Clinics of North America: Small Animal Practice, 34(5), 1181-1197. [Link]
-
Lee, S. H. (2021). Back to basics: the coagulation pathway. Blood Research, 56(S1), 1-9. [Link]
-
Pharmacology Discovery Services. (n.d.). Bleeding Time, Rat. [Link]
-
ICU Advantage. (2022, July 18). The Clotting Cascade EXPLAINED! [Video]. YouTube. [Link]
-
ResearchGate. (2022). In vivo Anticoagulant Activity of Immediate Release Tablets of Dabigatran Etexilate Mesylate Cocrystals. [Link]
-
Plumb, D. C. (2019). Anticoagulant, Antiplatelet, and Hemostatic Drugs. In Plumb's Veterinary Drug Handbook (9th ed.). [Link]
-
Brayden, D. J., & Maher, S. (2014). Safety and efficacy of sodium caprate in promoting oral drug absorption: From in vitro to the clinic. Advanced Drug Delivery Reviews, 71, 49-58. [Link]
-
Wang, Z., et al. (2021). Establishment of a Modified Ferric Chloride-Induced Superior Sagittal Sinus Thrombosis Model in Rats. Journal of Visualized Experiments, (178), e63203. [Link]
-
Virginia Tech. (2017). SOP: Blood Collection from the Tail Vein in Rats. [Link]
-
Maher, S., & Brayden, D. J. (2009). Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to the clinic. Expert Opinion on Drug Delivery, 6(12), 1327-1343. [Link]
-
Sari, D. P., et al. (2022). The effect of warfarin on tail bleeding time of male wistar rats model type 2 diabetes mellitus. ScienceScholar, 4(2), 1-7. [Link]
-
Gounden, V., & Vashisht, R. (2022). Physiology, Coagulation Pathways. In StatPearls. StatPearls Publishing. [Link]
-
JoVE. (2016). Video: Ferric Chloride-induced Murine Thrombosis Models. [Link]
-
Hirsh, J., & Raschke, R. (2004). Heparin: from animal organ extract to designer drug. Circulation, 110(9 Suppl 1), I10-I16. [Link]
-
Kim, S., et al. (2019). Antiplatelet and Antithrombotic Activity of a Traditional Medicine, Hwangryunhaedok-Tang. Frontiers in Pharmacology, 9, 1530. [Link]
-
Seiffge, D. J., et al. (2024). Efficacy and safety of oral factor Xa inhibitors versus vitamin-K antagonists in the early phase after acute ischemic stroke or TIA in the real-world setting: The PRODAST study. International Journal of Stroke, 19(4), 436-445. [Link]
-
ResearchGate. (n.d.). Tail bleeding time by a filter paper method. [Link]
-
Deranged Physiology. (n.d.). The Coagulation Cascade. [Link]
-
Muthard, R. W., & Diamond, S. L. (2016). Resolving the multifaceted mechanisms of the ferric chloride thrombosis model using an interdisciplinary microfluidic approach. Blood, 128(24), 2843-2852. [Link]
-
Khan Academy. (n.d.). Coagulation cascade (video). [Link]
Sources
- 1. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of napsagatran (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 6. ashpublications.org [ashpublications.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Establishment of a Modified Ferric Chloride-Induced Superior Sagittal Sinus Thrombosis [jove.com]
- 9. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Comparison of anticoagulant effects and safety of argatroban and heparin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencescholar.us [sciencescholar.us]
- 13. research.vt.edu [research.vt.edu]
- 14. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 15. m.youtube.com [m.youtube.com]
- 16. Khan Academy [khanacademy.org]
- 17. Heparin: from animal organ extract to designer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Napsagatran vs. Hirudin: A Comparative Technical Guide for Thrombin Inhibition
Executive Summary: The Potency Paradox
For researchers in antithrombotic development, the comparison between Napsagatran (a synthetic small-molecule direct thrombin inhibitor) and Hirudin (the gold-standard bivalent polypeptide) presents a critical lesson in pharmacodynamics.
While Hirudin possesses a binding affinity (
Part 1: Mechanistic Profiling
Binding Architectures
The fundamental differentiator lies in the structural engagement with Thrombin (Factor IIa).
-
Hirudin (65 AA, ~7 kDa): A bivalent inhibitor.[1][2] Its N-terminal domain blocks the active site, while its C-terminal anionic tail wraps around to bind Exosite I (the fibrinogen recognition site).[1][2] This creates an essentially irreversible, high-affinity complex.[1][2]
-
Napsagatran (MW ~576 Da): A univalent peptidomimetic.[1][2] It binds selectively and reversibly only to the catalytic active site (S1 pocket), leaving Exosite I free.
Visualization: Binding Topology
Caption: Hirudin utilizes a "clamp" mechanism engaging two distinct sites, whereas Napsagatran functions as a focused active-site plug.[1][2]
Kinetic Parameters Comparison
The following data synthesizes experimental values from purified buffer systems. Note the massive difference in affinity constants (
| Parameter | Napsagatran (Ro 46-6240) | Recombinant Hirudin (r-Hirudin) | Implications for Research |
| Molecular Weight | ~576 Da | ~7,000 Da | Napsagatran has superior clot penetration.[1][2] |
| Binding Mode | Reversible, Active Site Only | Bivalent, Tight-Binding | Hirudin is "essentially irreversible."[1][2] |
| Inhibition Constant ( | 0.3 nM | ~20 fM - 0.2 pM | Hirudin is ~1000x more potent in buffer.[1][2] |
| Plasma IC50 (Extrinsic) | 418 nM | 229 nM | The Paradox: In plasma, potency gap narrows significantly.[3] |
| Selectivity | High (>1000x vs Trypsin) | Extremely High | Both are highly specific for Thrombin.[1][2] |
| Off-Rate ( | Fast (Rapid Equilibrium) | Very Slow | Napsagatran levels fluctuate rapidly with dosing; Hirudin effects persist.[1][2] |
Key Insight: The discrepancy between
(buffer) and(plasma) suggests that while Hirudin binds tighter, Napsagatran's small size allows better access to clot-bound thrombin and phospholipid surfaces, partially compensating for its lower affinity.[1][2]
Part 2: Experimental Protocols
To objectively compare these agents, a standard clotting time test (like aPTT) is insufficient due to non-linear sensitivity.[1] The Chromogenic Thrombin Inhibition Assay is the gold standard for determining
Protocol: Comparative Chromogenic Kinetics
Objective: Determine the
Reagents Required:
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Enzyme: Human
-Thrombin (final conc.[1][2] 0.1 nM).[1][2] -
Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).[1][2]
-
Inhibitors: Napsagatran (stock in DMSO) and r-Hirudin (stock in water).[1][2]
Workflow Diagram
Caption: Workflow for kinetic characterization. Note the different mathematical models required for data fitting.
Step-by-Step Methodology:
-
Preparation: Dilute Napsagatran and Hirudin in buffer. Prepare 8-point concentration curves.
-
Equilibration: Mix 50
L of inhibitor dilution with 50 L of Thrombin (0.2 nM stock). Incubate for 10 minutes at 37°C to reach equilibrium. -
Reaction Start: Add 100
L of S-2238 substrate (pre-warmed). -
Detection: Monitor OD405 nm every 30 seconds for 10 minutes.
-
Analysis:
-
Calculate initial velocity (
).[1][2] -
Napsagatran: Plot
vs. [I] and fit to the standard competitive inhibition equation: [1][2] -
Hirudin: Because
, you must use the Morrison Equation for tight-binding inhibitors.[1][2] Standard IC50 equations will yield erroneous results because they assume free inhibitor concentration equals total inhibitor concentration (which is false when enzyme depletion occurs).[1][2]
-
Part 3: Field-Proven Insights for Drug Development
The "Rebound" Phenomenon[1][2]
-
Hirudin: Due to its immunogenicity (anti-hirudin antibodies) and renal accumulation, dosing can be unpredictable.[1] However, its tight binding prevents immediate "rebound" thrombosis upon cessation.[1]
-
Napsagatran: As a reversible inhibitor with a shorter half-life, cessation leads to a rapid restoration of thrombin activity.[1][2] In comparative rabbit models, Napsagatran showed a faster return to baseline hemostasis but required continuous infusion to maintain efficacy.
Accessibility to Clot-Bound Thrombin
Thrombin trapped within a fibrin clot is protected from Heparin-Antithrombin complexes.[1][2]
-
Experiment: Use a clot-lysis assay.
-
Observation: Napsagatran (small molecule) penetrates pre-formed clots significantly better than Hirudin (7 kDa peptide), inhibiting clot-bound thrombin more effectively at equimolar concentrations relative to their
.[1][2]
Stability and Solubility[2]
-
Napsagatran: Highly soluble in DMSO; aqueous solubility is pH-dependent.[1][2] Stable at room temperature for days.
-
Hirudin: Peptide stability issues; susceptible to proteolysis if not stored correctly (-20°C).[1][2] Recombinant forms (lepirudin) vary in sulfation states, affecting potency.[1][2]
References
-
Gast, A., et al. (1994).[1] "Inhibition of extrinsic and intrinsic thrombin generation by a novel synthetic thrombin inhibitor (Ro 46-6240), recombinant hirudin and heparin in human plasma."[1][2][3] Blood Coagulation & Fibrinolysis.[1][2][4][5]
-
Tschopp, T. B., et al. (1995).[1] "Napsagatran (Ro 46-6240), a new synthetic thrombin inhibitor: comparison with heparin in a canine model of coronary artery thrombosis."[1][2] Journal of Pharmacology and Experimental Therapeutics.
-
Hilpert, K., et al. (1994).[1] "Design and synthesis of potent and highly selective thrombin inhibitors." Journal of Medicinal Chemistry.
-
Greinacher, A., & Lubenow, N. (2001).[6] "Recombinant hirudin in clinical practice." Circulation.
-
Di Nisio, M., et al. (2005).[1] "Direct thrombin inhibitors."[1][2][4][7][8][9] New England Journal of Medicine.[1] [1][2]
Sources
- 1. Napsagatran | C26H36N6O7S | CID 11954363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Inhibition of extrinsic and intrinsic thrombin generation by a novel synthetic thrombin inhibitor (Ro 46-6240), recombinant hirudin and heparin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential profiles of thrombin inhibitors (heparin, hirudin, bivalirudin, and dabigatran) in the thrombin generation assay and thromboelastography in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
